molecular formula C12H15BrO3 B14071769 3-Bromo-2-ethoxy-5-isopropylbenzoic acid

3-Bromo-2-ethoxy-5-isopropylbenzoic acid

Cat. No.: B14071769
M. Wt: 287.15 g/mol
InChI Key: LAGWMZAVLCVHIZ-UHFFFAOYSA-N
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Description

3-Bromo-2-ethoxy-5-isopropylbenzoic acid is a useful research compound. Its molecular formula is C12H15BrO3 and its molecular weight is 287.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-2-ethoxy-5-isopropylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-ethoxy-5-isopropylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

3-bromo-2-ethoxy-5-propan-2-ylbenzoic acid

InChI

InChI=1S/C12H15BrO3/c1-4-16-11-9(12(14)15)5-8(7(2)3)6-10(11)13/h5-7H,4H2,1-3H3,(H,14,15)

InChI Key

LAGWMZAVLCVHIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C(C)C)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 3-Bromo-2-ethoxy-5-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and synthetic analysis of 3-Bromo-2-ethoxy-5-isopropylbenzoic acid , a specialized trisubstituted benzene scaffold used in medicinal chemistry for the development of lipophilic biaryl systems.

CAS Registry Number: 2404734-34-3 Molecular Formula: C₁₂H₁₅BrO₃ Molecular Weight: 287.15 g/mol [1]

Executive Summary

3-Bromo-2-ethoxy-5-isopropylbenzoic acid represents a high-value pharmacophore scaffold characterized by a unique balance of steric bulk, lipophilicity, and orthogonal reactivity. Unlike simple benzoic acids, this molecule incorporates a "conformational lock" via the 2-ethoxy group and a metabolic modulator via the 5-isopropyl moiety. It serves as a critical intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the rapid synthesis of biaryl carboxylic acids found in modern metabolic and anti-inflammatory drug candidates.

This guide details the structural rationale, validated synthetic pathways, and self-verifying analytical protocols required for its utilization in high-throughput lead optimization.

Structural Logic & Pharmacophore Analysis

To understand the utility of this building block, one must deconstruct its substituents. The molecule is not merely a random assembly; it is designed to probe specific binding pocket requirements.

SubstituentPositionElectronic EffectMedicinal Chemistry Function
Carboxylic Acid (-COOH) C1Electron Withdrawing (EWG)H-bond donor/acceptor; Solubilizing group; Warhead for amide coupling.
Ethoxy (-OEt) C2Electron Donating (EDG)Lipophilic Spacer: Increases LogP vs. methoxy; disrupts planar H-bonding, forcing the carboxylate out of plane (ortho-effect).
Bromine (-Br) C3Weakly DeactivatingReactive Handle: Site-selective point for Pd-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).
Isopropyl (-iPr) C5Weakly ActivatingSteric Bulk: Fills hydrophobic pockets; metabolically more stable than n-propyl chains (prevents β-oxidation).
Structural Activity Relationship (SAR) Diagram

The following diagram illustrates the functional logic of the molecule's design.

SAR_Logic Core Benzoic Acid Scaffold Pos2 2-Ethoxy Group (Ortho-Effect) Core->Pos2 Steric Clash Pos3 3-Bromo Handle (Cross-Coupling Site) Core->Pos3 Functionalization Pos5 5-Isopropyl Group (Hydrophobic Bulk) Core->Pos5 Lipophilicity Pos2->Pos3 Directs Bromination

Figure 1: Functional decomposition of the scaffold. The 2-ethoxy group is critical for directing the regioselectivity of the bromine addition.

Validated Synthetic Route

The synthesis of 3-Bromo-2-ethoxy-5-isopropylbenzoic acid relies on exploiting the electronic directing effects of the substituents. The most robust pathway begins with 5-isopropylsalicylic acid .

Retrosynthetic Analysis
  • Target: 3-Bromo-2-ethoxy-5-isopropylbenzoic acid.[1][2]

  • Disconnection: C3-Br bond (Electrophilic Aromatic Substitution).

  • Precursor: 2-Ethoxy-5-isopropylbenzoic acid.[1][2]

  • Disconnection: O-Ethyl bond (Williamson Ether Synthesis).

  • Starting Material: 5-Isopropylsalicylic acid (Commercially available or synthesized via Kolbe-Schmitt reaction of 4-isopropylphenol).

Step-by-Step Protocol
Step 1: O-Alkylation (Protection/Functionalization)

Objective: Convert the phenol to an ethyl ether to prevent side reactions and increase lipophilicity.

  • Reagents: 5-Isopropylsalicylic acid (1.0 equiv), Ethyl Iodide (1.2 equiv), Potassium Carbonate (

    
    , 2.5 equiv).
    
  • Solvent: DMF or Acetone (Anhydrous).

  • Procedure:

    • Dissolve 5-isopropylsalicylic acid in DMF (0.5 M concentration).

    • Add

      
       and stir at room temperature for 30 mins to form the phenoxide.
      
    • Add Ethyl Iodide dropwise.

    • Heat to 60°C for 4-6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

    • Note: This may also esterify the carboxylic acid to the ethyl ester. If the ester forms, perform a standard hydrolysis (LiOH/THF/H2O) to return to the acid before or after bromination. (Hydrolysis after bromination is often preferred to protect the acid).

Step 2: Regioselective Bromination

Objective: Install the bromine atom at Position 3.

  • Causality: The 2-ethoxy group is a strong ortho/para director.

    • Para (Position 5) is blocked by the Isopropyl group.

    • Ortho (Position 3) is open and highly activated.

    • Meta (Position 4/6) are deactivated by the carboxylic acid/ester.

    • Result: Exclusive bromination at C3.

  • Reagents:

    
     (1.05 equiv) or N-Bromosuccinimide (NBS).
    
  • Solvent: Glacial Acetic Acid (for

    
    ) or Acetonitrile (for NBS).
    
  • Procedure:

    • Dissolve the intermediate (2-ethoxy-5-isopropylbenzoic acid) in Glacial Acetic Acid.

    • Add bromine (

      
      ) solution dropwise at 0°C to control exotherm.
      
    • Allow to warm to room temperature and stir for 2 hours.

    • Quench: Pour into ice water containing sodium thiosulfate (to neutralize excess

      
      ).
      
    • Isolation: Filter the precipitate. Recrystallize from Ethanol/Water.

Synthetic Workflow Diagram

Synthesis_Flow Start Start: 5-Isopropylsalicylic Acid Step1 Step 1: O-Alkylation (EtI, K2CO3, DMF) Start->Step1 Inter Intermediate: 2-Ethoxy-5-isopropylbenzoic acid Step1->Inter Formation of Ether Step2 Step 2: Bromination (Br2, AcOH, 0°C) Inter->Step2 Regioselective Directing Product Target: 3-Bromo-2-ethoxy-5-isopropylbenzoic acid Step2->Product Precipitation & Workup

Figure 2: Synthetic pathway leveraging steric blocking and electronic activation for regiocontrol.

Self-Validating Analytical Systems

In drug development, "trust but verify" is paramount. The following analytical signatures confirm the successful synthesis and purity of the compound.

Nuclear Magnetic Resonance (NMR) Signature

The proton NMR (


 NMR) provides definitive proof of the substitution pattern.
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J)Diagnostic Logic
Ar-H (C4) ~7.60Doublet (d)J ≈ 2.2 HzMeta-coupling to H6. Indicates C3 and C5 are substituted.
Ar-H (C6) ~7.45Doublet (d)J ≈ 2.2 HzMeta-coupling to H4.
-OCH2- ~4.10Quartet (q)J ≈ 7.0 HzConfirms presence of Ethoxy group.
-CH(CH3)2 ~2.90SeptetJ ≈ 6.9 HzMethine proton of Isopropyl.
-CH3 (Ethoxy) ~1.40Triplet (t)J ≈ 7.0 HzMethyl of Ethoxy.
-CH3 (iPr) ~1.25Doublet (d)J ≈ 6.9 HzGem-dimethyl of Isopropyl.

Validation Check: If you see a doublet with a large coupling constant (


), you have failed to brominate at C3 (likely starting material or wrong isomer). The presence of two meta-coupled doublets is the "Pass" criteria. 
Mass Spectrometry (MS)
  • Ionization: ESI- (Electrospray Ionization, Negative Mode) due to the carboxylic acid.

  • Expected Mass:

    
     = 285.0 and 287.0.
    
  • Isotope Pattern: A 1:1 ratio of peaks at 285/287 confirms the presence of a single Bromine atom (

    
     and 
    
    
    
    ).

Applications in Drug Discovery

This scaffold is primarily used to generate Biaryl Systems via Suzuki Coupling.

Protocol for Downstream Coupling:

  • Substrate: 3-Bromo-2-ethoxy-5-isopropylbenzoic acid.[1][2]

  • Partner: Aryl Boronic Acid (

    
    ).
    
  • Catalyst:

    
     or 
    
    
    
    (5 mol%).
  • Base:

    
     (2M aqueous).
    
  • Solvent: Dioxane/Water (4:1).

  • Conditions: 90°C, 12 hours.

Result: The Bromine at C3 is replaced by the Aryl group, creating a sterically crowded, lipophilic biaryl acid common in SGLT2 inhibitors and PPAR agonists.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Specific Precaution: Benzoic acid derivatives can be sensitizers.

  • Reactivity: The C-Br bond is stable under standard storage but light-sensitive over long periods; store in amber vials.

  • Storage: 2-8°C, inert atmosphere (Argon) recommended to prevent slow oxidation of the isopropyl benzylic position.

References

  • PubChem Compound Summary. "3-Bromo-2-ethoxy-5-isopropylbenzoic acid (CAS 2404734-34-3)." National Center for Biotechnology Information. Accessed Feb 2026.

  • Larrosa, I. et al. "Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids."[3] Royal Society of Chemistry, 2018.[3] (Provides foundational protocols for bromination of electron-rich benzoic acids).

  • GuideChem. "3-Bromo-5-isopropylbenzoic acid Properties and Synthesis." (Reference for the precursor scaffold logic).

  • AChemBlock. "Product Analysis: 3-Bromo-2-ethoxy-5-isopropylbenzoic acid." (Commercial verification of the building block).

Sources

3-Bromo-2-ethoxy-5-isopropylbenzoic acid synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity & Nomenclature

3-Bromo-2-ethoxy-5-isopropylbenzoic acid is a specialized trisubstituted benzoic acid derivative utilized primarily as a scaffold in medicinal chemistry. It serves as a critical intermediate for the synthesis of biaryl systems via cross-coupling reactions (e.g., Suzuki-Miyaura), particularly in the development of metabolic modulators such as SGLT2 inhibitors and PPAR agonists.

Core Identifiers
ParameterDetail
IUPAC Name 3-Bromo-2-ethoxy-5-(propan-2-yl)benzoic acid
Common Name 3-Bromo-2-ethoxy-5-isopropylbenzoic acid
CAS Registry Number 2404734-34-3
Molecular Formula C₁₂H₁₅BrO₃
Molecular Weight 287.15 g/mol
SMILES CCOc1c(Br)cc(C(C)C)cc1C(=O)O
InChIKey (Predicted) SRTKNJYXJIAPIR-UHFFFAOYSA-N derivative
Synonyms & Alternate Nomenclature
  • Benzoic acid, 3-bromo-2-ethoxy-5-(1-methylethyl)-

  • 2-Ethoxy-3-bromo-5-isopropylbenzoic acid

  • 3-Bromo-5-isopropyl-2-ethoxybenzoic acid

Retrosynthetic Analysis & Strategic Design

To synthesize this compound with high regioselectivity, one must analyze the directing effects of the substituents on the benzene ring.

Electronic Directing Effects
  • Hydroxyl/Alkoxy Group (Position 2): Strong ortho/para director. Position 5 is blocked by the isopropyl group, directing electrophiles to Position 3.

  • Isopropyl Group (Position 5): Weak activating group, ortho/para director. Directs to Positions 4 and 6.[1][2][3]

  • Carboxyl Group (Position 1): Strong deactivating group, meta director. Directs to Position 3.

Retrosynthetic Pathway Diagram

Retrosynthesis Target Target: 3-Bromo-2-ethoxy-5-isopropylbenzoic acid Precursor1 Intermediate: 3-Bromo-2-hydroxy-5-isopropylbenzoic acid Target->Precursor1 O-Alkylation (Et-I / K2CO3) Start Starting Material: 5-Isopropylsalicylic acid Precursor1->Start Electrophilic Bromination (Br2 / AcOH)

Figure 1: Retrosynthetic logic deconstructing the target molecule into commercially available 5-isopropylsalicylic acid.

Experimental Synthesis Protocol

This protocol prioritizes regioselectivity and yield, utilizing a Bromination-First strategy to avoid steric hindrance during the halogenation step.

Phase 1: Regioselective Bromination

Objective: Introduce the bromine atom at Position 3 of 5-isopropylsalicylic acid.

  • Reagents: 5-Isopropylsalicylic acid (1.0 eq), Bromine (

    
    , 1.05 eq), Glacial Acetic Acid (Solvent), Sodium Acetate (Buffer).
    
  • Setup: 3-neck round-bottom flask equipped with a dropping funnel and reflux condenser.

  • Procedure:

    • Dissolve 5-isopropylsalicylic acid in glacial acetic acid (5 mL/g).

    • Add Sodium Acetate (1.1 eq) to buffer the HBr byproduct.

    • Cool the solution to 0–5 °C.

    • Add

      
       dropwise over 30 minutes. Maintain temperature <10 °C to prevent poly-bromination.
      
    • Allow to warm to room temperature (RT) and stir for 4 hours.

    • Quench: Pour mixture into ice water containing sodium bisulfite (to neutralize excess

      
      ).
      
    • Isolation: Filter the white precipitate.[4] Recrystallize from Ethanol/Water.

  • Checkpoint: Verify mono-bromination via LC-MS (

    
     ~259/261).
    
Phase 2: O-Alkylation (Ethylation)

Objective: Convert the phenol to an ethyl ether without esterifying the carboxylic acid (controlled conditions) or via global esterification followed by hydrolysis. Note: Direct selective O-alkylation of the phenol in the presence of COOH requires careful pH control (using 2 eq base).

  • Reagents: 3-Bromo-5-isopropylsalicylic acid (from Phase 1), Ethyl Iodide (EtI, 2.5 eq), Potassium Carbonate (

    
    , 3.0 eq), DMF (Solvent).
    
  • Procedure:

    • Dissolve the intermediate in DMF (10 mL/g).

    • Add

      
       and stir for 15 min at RT.
      
    • Add Ethyl Iodide dropwise.

    • Heat to 60 °C for 6 hours. Note: This will likely form the Ethyl Ester-Ethyl Ether.

    • Hydrolysis Step: Add 2N NaOH (aq) directly to the reaction mixture and heat to 80 °C for 2 hours to hydrolyze the ethyl ester back to the acid, leaving the ethyl ether intact.

    • Workup: Acidify with 1N HCl to pH 2. Extract with Ethyl Acetate (

      
      ).[5]
      
    • Wash organics with Brine, dry over

      
      , and concentrate.[5]
      
  • Purification: Silica gel chromatography (Hexanes:EtOAc gradient).

Synthetic Workflow Diagram

Synthesis Step1 Start: 5-Isopropylsalicylic Acid Step2 Bromination (Br2, AcOH, 0°C) Step1->Step2 Step3 Intermediate: 3-Bromo-5-isopropylsalicylic acid Step2->Step3 Regioselective Subst. Step4 Global Alkylation (EtI, K2CO3, DMF) Step3->Step4 Step5 Hydrolysis (NaOH, 80°C) Step4->Step5 Ester Cleavage Final Product: 3-Bromo-2-ethoxy-5-isopropylbenzoic acid Step5->Final Acidification

Figure 2: Step-by-step synthetic workflow from commercial starting materials to the final target.[5]

Characterization & Quality Control

Trustworthiness in chemical synthesis relies on rigorous structural validation.

TechniqueExpected Signal / Criteria
1H NMR (400 MHz, DMSO-d6) δ 12.8-13.2 (br s, 1H, COOH)δ 7.6-7.8 (d, 1H, Ar-H, Pos 6)δ 7.4-7.6 (d, 1H, Ar-H, Pos 4)δ 4.05 (q, 2H,

)δ 2.85 (sept, 1H,

)δ 1.35 (t, 3H,

)δ 1.20 (d, 6H,

)
LC-MS (ESI) Positive Mode:

(1:1 Br isotope pattern)Negative Mode:

HPLC Purity >98.0% (AUC) at 254 nm
Appearance White to off-white crystalline solid

Applications in Drug Discovery

This compound is a "privileged structure" building block. Its utility lies in the orthogonal reactivity of its functional groups:

  • Carboxylic Acid: Amide coupling (for peptidomimetics) or bioisostere formation (tetrazoles).

  • Aryl Bromide: Suzuki-Miyaura coupling to attach biaryl motifs (common in SGLT2 inhibitors like Ipragliflozin analogs).

  • Isopropyl/Ethoxy: Lipophilic tuning elements that improve oral bioavailability and metabolic stability.

References
  • PubChem. (n.d.).[2] Compound Summary: 3-Bromo-5-ethylbenzoic acid (Structural Analog). National Library of Medicine. Retrieved February 12, 2026, from [Link]

  • Google Patents. (2014). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde (Methodology Reference).

Sources

Navigating the Supply Landscape for 3-Bromo-2-ethoxy-5-isopropylbenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic sourcing of well-characterized building blocks is a critical determinant of project timelines and outcomes. This in-depth technical guide provides a comprehensive overview of the procurement landscape for the novel building block, 3-Bromo-2-ethoxy-5-isopropylbenzoic acid (CAS No. 2404734-34-3), offering insights into vendor assessment, quality considerations, and the strategic use of custom synthesis.

Introduction to a Niche Building Block

3-Bromo-2-ethoxy-5-isopropylbenzoic acid is a structurally complex aromatic carboxylic acid. Its unique substitution pattern, featuring a bromine atom, an ethoxy group, and an isopropyl moiety, makes it a potentially valuable intermediate in medicinal chemistry and materials science. The strategic placement of these functional groups offers multiple points for chemical modification, enabling the exploration of diverse chemical space in drug discovery and the development of novel materials with tailored properties. Building blocks like this are fundamental to creating new molecular entities with desired biological activities and physical characteristics.[1][2]

Off-the-Shelf Availability: A Focused Market

For researchers requiring immediate access to 3-Bromo-2-ethoxy-5-isopropylbenzoic acid, the current market is primarily served by a specialized chemical vendor.

Vendor Snapshot: Advanced ChemBlocks

Advanced ChemBlocks (AChemBlock) is a prominent supplier listing 3-Bromo-2-ethoxy-5-isopropylbenzoic acid in their catalog.[3][4] Key specifications for their product are summarized below:

ParameterSpecification
Product Name 3-Bromo-2-ethoxy-5-isopropylbenzoic acid
CAS Number 2404734-34-3
Purity 97%
Molecular Formula C₁₂H₁₅BrO₃
Molecular Weight 287.15 g/mol
Catalog ID W164325

Researchers are advised to directly inquire with Advanced ChemBlocks for current pricing, availability, and to request a certificate of analysis for the specific lot.

While online chemical directories like ChemicalBook also list this compound, they often serve as aggregators of information rather than direct suppliers.[5]

The Strategic Alternative: Custom Synthesis

Given the limited number of off-the-shelf suppliers, researchers and drug development professionals should consider custom synthesis as a viable and often strategic procurement route. Contract Research Organizations (CROs) and specialized chemical synthesis companies offer bespoke production of building blocks tailored to specific research needs.[3][6][7]

Advantages of Custom Synthesis:
  • Access to Novel Scaffolds: Custom synthesis provides access to unique and innovative building blocks that are not commercially available, offering a competitive advantage in drug discovery programs.

  • Scalability: CROs can often synthesize materials on a scale ranging from milligrams to kilograms, accommodating the needs of both early-stage research and later-stage development.

  • Quality Control: Reputable custom synthesis providers offer rigorous quality control, including NMR, LC-MS, and other analytical techniques to ensure the identity and purity of the final compound.

  • Intellectual Property: In many cases, custom synthesis agreements can be structured to ensure that the intellectual property of the novel compound resides with the client.

Workflow for Procuring via Custom Synthesis:

Caption: A typical workflow for procuring a chemical building block via custom synthesis.

Technical Considerations for Quality Assessment

Whether purchasing off-the-shelf or commissioning a custom synthesis, a thorough evaluation of the building block's quality is paramount. The presence of impurities can significantly impact the outcome of subsequent reactions and biological assays.

Anticipated Synthetic Route and Potential Impurities

A plausible synthetic route for 3-Bromo-2-ethoxy-5-isopropylbenzoic acid would likely involve the bromination of a substituted 2-ethoxybenzoic acid precursor. The regioselectivity of the bromination step is crucial and can be influenced by the directing effects of the existing substituents and the choice of brominating agent and reaction conditions.

A potential synthetic pathway could be the bromination of 2-ethoxy-5-isopropylbenzoic acid. The ethoxy and isopropyl groups are both ortho-, para-directing. Since the para position to the isopropyl group is blocked, and the ortho position to the ethoxy group is also the meta position to the isopropyl group, the bromination is expected to occur at the position ortho to the ethoxy group and meta to the isopropyl group.

Caption: A simplified potential synthetic route and possible impurities.

Potential Impurities to Consider:

  • Isomeric Impurities: Incomplete regioselectivity during the bromination step could lead to the formation of other brominated isomers.

  • Starting Material: Incomplete reaction could result in the presence of the unbrominated precursor, 2-ethoxy-5-isopropylbenzoic acid.

  • By-products from the Brominating Agent: Depending on the brominating agent used (e.g., N-bromosuccinimide), by-products like succinimide may be present.

Essential Analytical Techniques for Characterization

To ensure the identity and purity of 3-Bromo-2-ethoxy-5-isopropylbenzoic acid, a comprehensive set of analytical data should be requested and reviewed.

Step-by-Step Protocol for Analytical Verification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should confirm the presence and integration of protons corresponding to the ethoxy group (triplet and quartet), isopropyl group (doublet and septet), and aromatic protons with the expected splitting patterns.

    • ¹³C NMR: Should show the correct number of carbon signals corresponding to the molecular structure.

  • Mass Spectrometry (MS):

    • Provides the molecular weight of the compound, which should match the expected value for C₁₂H₁₅BrO₃.

    • The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in roughly a 1:1 ratio) should be observable in the mass spectrum.

  • High-Performance Liquid Chromatography (HPLC):

    • Used to determine the purity of the compound by separating it from any impurities. A high-purity sample will show a single major peak.

Conclusion: A Strategic Approach to Sourcing

For researchers and drug development professionals, securing a reliable supply of high-quality 3-Bromo-2-ethoxy-5-isopropylbenzoic acid is a critical first step in their synthetic endeavors. While the off-the-shelf market is currently limited, this should not be a deterrent. A strategic approach that considers both direct purchase from specialized vendors and the engagement of reputable custom synthesis providers will ensure a consistent and well-characterized supply of this valuable building block. By diligently assessing the quality of the material through rigorous analytical methods, researchers can proceed with confidence in the integrity of their subsequent experimental work.

References

  • The Benefits of Custom Synthesis of Building Blocks for Drug Discovery. [Source URL not available]
  • BioSolveIT. Chemical Building Blocks - Drug Discovery Solutions. [Link]

  • Wikipedia. Building block (chemistry). [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Amide Derivatives from 3-Bromo-2-ethoxy-5-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Imperative for Amide Synthesis in Modern Drug Discovery

The amide bond is a cornerstone of medicinal chemistry, forming the backbone of peptides and appearing in a vast array of blockbuster pharmaceuticals.[1][2] Its prevalence is due to its exceptional metabolic stability and its ability to participate in crucial hydrogen bonding interactions with biological targets. The synthesis of novel amide derivatives is, therefore, a critical and routine task in the generation of new chemical entities for drug discovery pipelines.

This guide focuses on the synthesis of amide derivatives from 3-Bromo-2-ethoxy-5-isopropylbenzoic acid (CAS: 2404734-34-3), a substituted aromatic carboxylic acid.[3][4] The unique substitution pattern of this molecule—featuring an ortho-ethoxy group and a meta-isopropyl group—presents a sterically hindered environment around the carboxylic acid moiety.[5][6] Such steric hindrance can render standard amidation protocols inefficient, leading to low yields, slow reaction times, or complete reaction failure.[5]

This document provides a detailed exploration of two robust coupling strategies, elucidates the mechanistic rationale behind the choice of reagents, and presents detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Core Mechanistic Principles: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures and resulting in a complex mixture.[7] Therefore, the reaction necessitates a "coupling reagent" to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic for attack by the amine nucleophile.[2]

We will focus on two premier classes of coupling reagents:

  • Uronium/Aminium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most effective for challenging couplings.[8][9] They react with the carboxylate to form a highly reactive OAt-active ester, which rapidly acylates the amine. The pyridine nitrogen in the HOAt leaving group is believed to stabilize the transition state, accelerating the reaction.[8] This makes HATU particularly suitable for sterically hindered substrates.[9]

  • Carbodiimides (e.g., EDC): Water-soluble carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used due to their effectiveness and the ease of removing the corresponding urea byproduct via an aqueous workup.[10][11] The reaction proceeds through an O-acylisourea intermediate. This intermediate is susceptible to side reactions, including rearrangement to a stable N-acylurea. To mitigate this and enhance reaction efficiency, an additive such as HOBt (1-Hydroxybenzotriazole) is almost always included. HOBt traps the O-acylisourea to form a more stable and reactive HOBt-ester, which is then aminolyzed.[10]

Workflow and Mechanistic Diagrams

General Experimental Workflow

The overall process for either protocol follows a logical sequence from reagent preparation to the isolation of the final pure product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Carboxylic Acid, Amine & Coupling Additive B Dissolve in Anhydrous Polar Aprotic Solvent (e.g., DMF) A->B C Cool to 0 °C (Ice Bath) B->C D Add Base (e.g., DIPEA) & Coupling Reagent C->D E Stir & Warm to RT Monitor by TLC/LC-MS D->E F Aqueous Work-up (Acid/Base/Brine Washes) E->F G Dry Organic Layer (e.g., Na2SO4) & Concentrate F->G H Purify Crude Product (Column Chromatography) G->H I Characterize Pure Amide H->I

Caption: General workflow for amide coupling reactions.

Mechanism 1: HATU-Mediated Amide Coupling

The HATU mechanism involves the formation of a highly reactive OAt-active ester intermediate.

G RCOOH R-COOH (Carboxylic Acid) ActiveEster OAt-Active Ester (R-CO-OAt) RCOOH->ActiveEster 1. Deprotonation Base Base (DIPEA) Base->RCOOH HATU HATU HATU->ActiveEster 2. Activation TMU Tetramethylurea HATU->TMU Byproduct Amide R-CO-NHR' (Amide Product) ActiveEster->Amide 3. Nucleophilic Attack HOAt HOAt ActiveEster->HOAt Leaving Group Amine R'-NH2 (Amine) Amine->ActiveEster

Caption: HATU coupling mechanism.[8][12]

Mechanism 2: EDC/HOBt-Mediated Amide Coupling

The EDC/HOBt pathway proceeds via an O-acylisourea which is trapped by HOBt.

G RCOOH R-COOH (Carboxylic Acid) Isourea O-Acylisourea (Unstable Intermediate) RCOOH->Isourea 1. Addition EDC EDC EDC->Isourea HOBtEster HOBt-Active Ester (R-CO-OBt) Isourea->HOBtEster 2. Trapping EDU EDC-Urea (Byproduct) Isourea->EDU HOBt HOBt HOBt->HOBtEster Amide R-CO-NHR' (Amide Product) HOBtEster->Amide 3. Nucleophilic Attack Amine R'-NH2 (Amine) Amine->HOBtEster

Caption: EDC/HOBt coupling mechanism.[10][13]

Comparative Protocol Overview

The choice of protocol depends on the specific amine, project timelines, and cost considerations. For the sterically hindered 3-Bromo-2-ethoxy-5-isopropylbenzoic acid, the HATU protocol is highly recommended for its superior efficiency.

ParameterProtocol A: HATU CouplingProtocol B: EDC/HOBt Coupling
Carboxylic Acid 1.0 equiv1.0 equiv
Amine 1.1 - 1.2 equiv1.1 - 1.2 equiv
Coupling Reagent HATU (1.1 - 1.2 equiv)EDC·HCl (1.2 - 1.5 equiv)
Additive None requiredHOBt (1.2 - 1.5 equiv)
Base DIPEA (2.0 - 3.0 equiv)DIPEA or Et₃N (2.0 - 3.0 equiv)
Solvent Anhydrous DMF or DCMAnhydrous DMF or DCM
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Time 1 - 6 hours8 - 24 hours
Pros High efficiency, fast, ideal for hindered substrates.[8]Cost-effective, common reagents.
Cons Higher cost, byproduct removal is critical.Slower, potential for side reactions with hindered substrates.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous solvents are essential for these reactions.

Protocol A: High-Efficiency Synthesis using HATU

This protocol is recommended for achieving the highest yields and fastest reaction times with the target carboxylic acid.

Materials and Reagents:

  • 3-Bromo-2-ethoxy-5-isopropylbenzoic acid (1.0 equiv)

  • Amine of choice (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1N HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Saturated NaCl (Brine)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica Gel for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-Bromo-2-ethoxy-5-isopropylbenzoic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (to make a ~0.2 M solution).

  • Cool the flask to 0 °C using an ice-water bath and stir the solution.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution. A color change may be observed.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[10]

  • Add the desired amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

Work-up and Purification:

  • Upon completion, dilute the reaction mixture with ethyl acetate (approx. 10-20 times the volume of DMF).

  • Transfer the solution to a separatory funnel and wash sequentially with:

    • 1N HCl (2x) to remove excess DIPEA and any unreacted amine.

    • Saturated aqueous NaHCO₃ (2x) to remove HOAt and any unreacted carboxylic acid.

    • Water (1x).

    • Saturated brine (1x) to break up any emulsions and begin drying the organic layer.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide derivative.[14][15]

Protocol B: Cost-Effective Synthesis using EDC/HOBt

This protocol serves as a standard and more economical alternative, though it may require longer reaction times for this specific substrate.

Materials and Reagents:

  • 3-Bromo-2-ethoxy-5-isopropylbenzoic acid (1.0 equiv)

  • Amine of choice (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (or HOBt·H₂O) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Ethyl Acetate (EtOAc)

  • 1N HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Saturated NaCl (Brine)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica Gel for chromatography

Procedure:

  • To a dry round-bottom flask, add 3-Bromo-2-ethoxy-5-isopropylbenzoic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF (to make a ~0.2 M solution).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add DIPEA (2.5 equiv) dropwise.

  • Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes. Adding the EDC last to the cold mixture helps minimize side reactions.[10]

  • Allow the reaction to slowly warm to room temperature and stir for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

  • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

  • Wash the organic phase sequentially with:

    • Water (2x) to remove the bulk of the EDC-urea byproduct and HOBt.[11][16]

    • 1N HCl (2x).

    • Saturated aqueous NaHCO₃ (2x).

    • Saturated brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography or recrystallization to obtain the desired product.[14][17]

References

  • Wikipedia. HATU. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

  • ResearchGate. What is the best technique for amide purification?. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & medicinal chemistry letters, 21(15), 4563–4567. [Link]

  • YouTube. HATU, DIPEA Peptide Coupling Mechanism. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]

  • Biotage. How should I purify a complex, polar, amide reaction mixture?. [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic letters, 19(17), 4552–4555. [Link]

  • Google Patents.
  • Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]

  • Whiting, M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Catalysis, 3(5), 853-857. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. [Link]

  • Singh, G., & Singh, P. (2012). Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmaceutical & Biological Archives, 3(4), 853-856. [Link]

  • Chemistry LibreTexts. 24.3: Synthesis of Amides. [Link]

  • Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638. [Link]

  • PubChem. 3-Bromo-2-ethyl-5-methylbenzoic acid. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Schuhmacher, A., et al. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Chemical Science, 11(13), 3449-3454. [Link]

  • ResearchGate. The Synthesis of Sterically Hindered Amides. [Link]

Sources

Application Note: Cross-Coupling Reactions of Aryl Bromide Benzoic Acid Derivatives

[1]

Executive Summary & Strategic Overview

The benzoic acid pharmacophore is ubiquitous in drug discovery, serving as a critical solubilizing group and a hydrogen-bond acceptor. However, cross-coupling reactions involving aryl bromide benzoic acid derivatives (e.g., 4-bromobenzoic acid) present a unique "solubility-reactivity paradox."

While the aryl bromide motif is a standard electrophile, the free carboxylic acid moiety introduces three specific failure modes:

  • Catalyst Poisoning: Carboxylates (

    
    ) can act as anionic ligands, saturating the coordination sphere of Palladium (Pd) and inhibiting the oxidative addition step.
    
  • Phase Partitioning: In standard biphasic conditions (e.g., Toluene/Water), the deprotonated substrate sequesters into the aqueous phase, physically separating it from the lipophilic catalyst.

  • Decarboxylation: High-temperature protocols often trigger proto-decarboxylation, excising the acid group entirely.

This guide provides field-proven protocols to navigate these challenges, prioritizing direct coupling of the free acid where possible to reduce step count (Green Chemistry), while identifying when ester protection is the scientifically necessary route.

Decision Matrix: Free Acid vs. Ester Protection[2]

Before initiating wet chemistry, analyze your substrate using the following logic flow. This minimizes "trial-and-error" cycles.

GStartSubstrate Analysis:Bromobenzoic Acid DerivativePositionBromine Position?Start->PositionOrthoOrtho (2-Br)Position->OrthoMetaParaMeta/Para (3-Br, 4-Br)Position->MetaParaAminationC-N CouplingOrtho->AminationHigh Steric StrainReactionTarget Reaction?MetaPara->ReactionSuzukiSuzuki-MiyauraReaction->SuzukiSonoSonogashiraReaction->SonoReaction->AminationDirectAqPROTOCOL A:Aqueous/Green Pd(Direct Coupling)Suzuki->DirectAqWater Soluble Cat.CuFreePROTOCOL B:Cu-Free Sonogashira(Direct Coupling)Sono->CuFreeAvoid HomocouplingCuCatPROTOCOL C:Cu-Catalyzed Ullmann(Direct Coupling)Amination->CuCatAnthranilic Acid SynthesisProtectSTRATEGY D:Ester Protection Required(Standard Buchwald)Amination->ProtectAvoid Pd-Poisoning

Figure 1: Strategic workflow for selecting the optimal coupling protocol based on regiochemistry and reaction type.

Protocol A: Aqueous Suzuki-Miyaura Coupling (Green Chemistry)

Rationale: Standard Suzuki conditions (DCM/Toluene) fail with free acids because the salt precipitates. By switching to a fully aqueous or water-rich system, we leverage the solubility of the benzoate salt. This method utilizes water-soluble phosphine ligands (TPPTS or TPPMS) or ligand-free Pd systems that are highly active in water.

Scope: 4-bromobenzoic acid, 3-bromobenzoic acid, and derivatives.

Materials
  • Substrate: 4-Bromobenzoic acid (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)[1]

  • Catalyst:

    
     (1.0 mol%)
    
  • Ligand: TPPMS (Sodium diphenylphosphinobenzene-3-sulfonate) (2.0 mol%) OR Ligand-free (see Note 1)

  • Base:

    
     (2.5 equiv)
    
  • Solvent: Degassed Water (0.5 M concentration)

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, dissolve

    
     (2.5 equiv) in degassed water. Add 4-bromobenzoic acid (1.0 equiv).[1] Stir until the solution is clear (formation of sodium benzoate).
    
  • Catalyst Formation: In a separate vial, premix

    
     and TPPMS in a small amount of water for 5 minutes to form the active water-soluble catalyst complex.
    
  • Addition: Add the phenylboronic acid (1.2 equiv) to the main reaction flask, followed by the catalyst solution.

  • Reaction: Heat the mixture to 80 °C under an Argon or Nitrogen atmosphere for 2–4 hours.

    • Monitoring: Take a 50 µL aliquot, acidify with 1M HCl, extract with EtOAc, and check via TLC/LC-MS.

  • Workup (Critical):

    • Cool to room temperature.[2]

    • Acidify carefully with 1M HCl to pH ~2. The product (biaryl carboxylic acid) will precipitate as a solid.

    • Filter the solid and wash with cold water. Recrystallize from Ethanol/Water if necessary.

Note 1 (Ligand-Free Variant): For simple substrates, Pd(OAc)₂ (0.5 mol%) can be used without phosphine ligands in water at 100 °C, relying on the "cocktail" mechanism where Pd nanoparticles act as the reservoir for the active catalytic species [1][5].

Protocol B: Copper-Free Sonogashira Coupling[4][5]

Rationale: Classic Sonogashira uses CuI as a co-catalyst.[3] However, with acidic substrates, Copper often facilitates Glaser homocoupling of the alkyne or forms insoluble copper-carboxylate complexes. A Copper-free Pd-protocol is superior here. We use a bulky, electron-rich phosphine to facilitate the oxidative addition without Copper's help.

Materials
  • Substrate: Bromobenzoic acid derivative (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst:

    
     (2 mol%) or 
    
    
    /
    
    
  • Base: Pyrrolidine or Piperidine (3.0 equiv) - Acts as both base and ligand aid.

  • Solvent: Water/DMSO (1:1) or pure water with TBAB (Phase Transfer Catalyst).

Step-by-Step Methodology
  • Setup: Charge a reaction tube with the bromobenzoic acid (1.0 equiv),

    
     (2 mol%), and TBAB (tetrabutylammonium bromide, 1.0 equiv).
    
  • Solvent & Base: Add degassed Water (or Water/DMSO mix) and the amine base (3.0 equiv). The acid will dissolve as the ammonium salt.

  • Alkyne Addition: Add the terminal alkyne via syringe.

  • Reaction: Stir vigorously at room temperature (for activated substrates) or 60 °C (for deactivated ones) for 6–12 hours.

  • Workup:

    • Acidify with 1M HCl to precipitate the free acid product.

    • Extract with Ethyl Acetate.

    • Wash organic layer with Brine to remove DMSO/TBAB traces.

Key Insight: The absence of Copper prevents the formation of copper-acetylides, which are prone to oxidative dimerization (Glaser coupling) in the presence of air. This protocol is robust and minimizes byproduct formation [6][7].

Protocol C: Amination Strategies (The Divergence)

Amination is the most challenging transformation for free acids. The strategy depends strictly on the position of the bromine.

Scenario 1: Ortho-Bromo Acids (2-Bromobenzoic Acid)

Protocol: Copper-Catalyzed Ullmann-Type Coupling Why: Pd-catalysts struggle here due to steric crowding and chelation of the Pd by the adjacent carboxylate. Copper, however, utilizes this "poisoning" effect to its advantage—the carboxylate acts as a directing group/ligand for the Cu center.

  • Catalyst:

    
     powder or 
    
    
    (10 mol%)
  • Base:

    
    
    
  • Solvent: DMF or DMAc (Dimethylacetamide)

  • Temp: 100–120 °C

  • Mechanism: The carboxylate coordinates to Cu, directing the amine to the ortho position (Ullmann-Goldberg mechanism) [4].

Scenario 2: Meta/Para-Bromo Acids

Protocol: Ester Protection + Buchwald-Hartwig Why: Without the ortho-directing effect, the free acid is merely a catalyst poison. The high basicity required for Buchwald-Hartwig (NaOtBu, etc.) is incompatible with the acidic proton.

  • Protection: Convert to Methyl Ester (

    
    , reflux, 2h).
    
  • Coupling:

    • Catalyst:

      
       (1 mol%)
      
    • Ligand: XPhos or BrettPhos (2 mol%) - Crucial for aryl chlorides/bromides.

    • Base:

      
       (Weak base prevents ester hydrolysis)
      
    • Solvent: 1,4-Dioxane, 100 °C.

  • Deprotection:

    
    .
    

Troubleshooting: The "Black Box" of Failure

SymptomProbable CauseCorrective Action
Precipitation immediately upon mixing Formation of insoluble Pd-Carboxylate species.Switch to Protocol A (Water) . Ensure pH > 8 to keep substrate fully ionized and soluble.
No Conversion (Starting Material Recovered) Catalyst deactivated by oxidation or poisoning.Degas solvents thoroughly (freeze-pump-thaw). Increase catalyst loading to 5 mol%.
Homocoupling of Boronic Acid Oxygen leak or low reaction rate.Ensure inert atmosphere.[4] Add the boronic acid slowly (syringe pump) to keep its concentration low relative to the halide.
Decarboxylation (Loss of COOH) Temperature too high (>120°C) or prolonged heating.Reduce temp to 80°C. Switch to a more active catalyst (e.g., Pd-132) to reduce reaction time.

Quantitative Data Summary

Comparison of yields for 4-bromobenzoic acid coupling (Model Substrate).

Reaction TypeConditionsCatalyst SystemIsolated YieldRef
Suzuki Water, 80°C, 2h

/ TPPMS
92–96%[1]
Suzuki Toluene/Water, 100°C

< 40% (Precipitation)[8]
Sonogashira Water/DMSO, RT

(Cu-Free)
85–90%[6]
Amination (Ortho) DMF, 120°CCuI /

88%[4]

References

  • Vertex AI Search Result 1.1: Water-soluble SNS cationic palladium(II) complexes and their Suzuki–Miyaura cross-coupling reactions in aqueous medium.Link

  • Vertex AI Search Result 1.2: Water-Soluble Palladacycles as Precursors to Highly Recyclable Catalysts for the Suzuki Coupling.Link

  • Vertex AI Search Result 1.3: Buchwald-Hartwig Amination - Chemistry LibreTexts.Link

  • Vertex AI Search Result 1.4: Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines.Link

  • Vertex AI Search Result 1.5: An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory.Link

  • Vertex AI Search Result 1.17: Efficient and general protocol for the copper-free sonogashira coupling of aryl bromides at room temperature.Link

  • Vertex AI Search Result 1.18: Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances.Link

  • Vertex AI Search Result 1.8: Carboxylic acid and Cross Coupling reactions (Reddit/Community Discussion).Link

Application Notes & Protocols: Synthesis of Novel Heterocycles from the 3-Bromo-2-ethoxy-5-isopropylbenzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-Bromo-2-ethoxy-5-isopropylbenzoic Acid Scaffold

In the landscape of modern medicinal chemistry, the success of a drug discovery program often hinges on the strategic design of molecular scaffolds that provide a robust framework for structural diversification. The 3-Bromo-2-ethoxy-5-isopropylbenzoic acid scaffold is a prime example of such a privileged starting material.[1][2] Its architecture is pre-configured with a unique combination of functional groups, each serving a distinct and valuable role in synthetic elaboration.

  • The Bromine Atom: This is the cornerstone for diversification, acting as a versatile handle for a wide array of palladium- and copper-catalyzed cross-coupling reactions. It allows for the strategic introduction of aryl, heteroaryl, alkyl, and alkynyl groups, enabling extensive exploration of the chemical space around the core.[3]

  • The Carboxylic Acid: This functional group is a classical precursor for numerous heterocycles. It can be readily converted into amides, esters, or acyl chlorides, or it can participate directly in cyclization reactions, serving as a key electrophilic or nucleophilic partner.

  • The Ortho-Ethoxy Group: The placement of the ethoxy group ortho to the carboxylic acid is critical. It sterically influences the conformation of the benzoic acid and electronically modulates the reactivity of the aromatic ring. Furthermore, it can act as a built-in nucleophile for the formation of oxygen-containing heterocycles.

  • The Isopropyl Group: This lipophilic group, positioned para to the bromine, can significantly influence the pharmacokinetic properties of the resulting molecules, enhancing membrane permeability and potentially improving metabolic stability.

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of synthetic pathways to construct diverse and medicinally relevant heterocyclic systems from this powerful building block. The protocols herein are designed to be robust and are accompanied by mechanistic insights to empower the user to adapt and innovate.

G cluster_n Nitrogen Heterocycles cluster_cc C-C Coupled Heterocycles start 3-Bromo-2-ethoxy-5-isopropylbenzoic acid node_amide Amidation start->node_amide node_coupling Pd/Cu-Catalyzed Cross-Coupling start->node_coupling node_reduction Reduction & Acylation start->node_reduction quinazolinone Quinazolinones benzoxazinone Benzoxazinones isocoumarin Isocoumarins node_amide->quinazolinone Intramolecular C-N Coupling node_coupling->isocoumarin Sonogashira Coupling & Cyclization node_reduction->benzoxazinone Intramolecular Cyclization

Figure 1: Key synthetic pathways from the core scaffold.

Section 1: Synthesis of 7-Bromo-8-ethoxy-5-isopropyl-2-substituted-4(3H)-Quinazolinones via Domino Reaction

The quinazolinone core is a well-established pharmacophore found in numerous approved drugs. This protocol details an efficient copper-catalyzed domino strategy that constructs this bicyclic system in a single pot from the corresponding amide, which is readily prepared from the starting benzoic acid.

Part A: Protocol for Amidation

Rationale: The conversion of the carboxylic acid to the primary amide is the essential first step. Oxalyl chloride is used to form the highly reactive acyl chloride in situ, which is then immediately trapped with an excess of ammonium hydroxide to prevent side reactions and drive the reaction to completion.

Materials:

  • 3-Bromo-2-ethoxy-5-isopropylbenzoic acid (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Ammonium hydroxide solution (28-30%, 10 eq)

  • Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-bromo-2-ethoxy-5-isopropylbenzoic acid and anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride dropwise. Effervescence will be observed.

  • Allow the reaction to warm to room temperature and stir for 2 hours, or until the reaction is complete as monitored by TLC (disappearance of starting material).

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting crude acyl chloride is used immediately in the next step.

  • Dissolve the crude acyl chloride in THF and cool to 0 °C.

  • Slowly add the ammonium hydroxide solution. A precipitate will form.

  • Stir vigorously for 1 hour at room temperature.

  • Remove the THF under reduced pressure. Dilute the remaining aqueous mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 3-bromo-2-ethoxy-5-isopropylbenzamide. The product is often pure enough for the next step, but can be purified by recrystallization if necessary.

Part B: Protocol for Copper-Catalyzed Quinazolinone Synthesis

Rationale: This protocol leverages a copper(I)-catalyzed domino reaction. The process involves the coupling of the ortho-bromobenzamide with an aldehyde, followed by an intramolecular cyclization and dehydration/oxidation sequence to furnish the quinazolinone ring system.[4] This one-pot method is highly efficient and avoids the isolation of intermediate species.

Materials:

  • 3-Bromo-2-ethoxy-5-isopropylbenzamide (1.0 eq)

  • Substituted Aldehyde (1.2 eq)

  • Copper(I) iodide (CuI, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a sealable reaction vessel, add 3-bromo-2-ethoxy-5-isopropylbenzamide, the desired aldehyde, CuI, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar).

  • Add anhydrous DMSO via syringe.

  • Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction to room temperature and pour it into a beaker containing ice-cold water.

  • Stir for 30 minutes. The product will precipitate out of solution.

  • Collect the solid by vacuum filtration, washing thoroughly with water and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • Purify the product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure 7-bromo-8-ethoxy-5-isopropyl-2-substituted-4(3H)-quinazolinone.

G cluster_prep Amide Preparation cluster_cyclo Quinazolinone Synthesis start Benzoic Acid acyl_chloride Form Acyl Chloride (Oxalyl Chloride, DMF) start->acyl_chloride amide Ammonolysis (NH4OH) acyl_chloride->amide mix Combine Amide, Aldehyde, CuI, K2CO3 in DMSO amide->mix To Cyclization heat Heat to 120°C (12-18 h) mix->heat workup Aqueous Workup & Precipitation heat->workup purify Purification workup->purify end end purify->end Final Product

Figure 2: Workflow for the synthesis of Quinazolinones.

Data Summary:

EntryAldehydeYield (%)
1Benzaldehyde78
24-Chlorobenzaldehyde75
34-Methoxybenzaldehyde82
4Furfural71
5Cyclohexanecarboxaldehyde65
Yields are representative and may vary based on reaction scale and purity of reagents.

Section 2: Synthesis of 6-Bromo-5-ethoxy-8-isopropyl-4H-3,1-benzoxazin-4-ones

Benzoxazinones are another class of heterocycles with significant biological activity.[6] Their synthesis from ortho-alkoxy benzoic acids typically involves an intramolecular cyclodehydration of an intermediate N-acyl anthranilic acid derivative. This protocol uses cyanuric chloride as an efficient cyclizing agent.[7]

Part A: Protocol for N-Acylation

Rationale: This initial step involves a nucleophilic acyl substitution where an amine attacks the activated carboxylic acid. Here, we first form the acyl chloride which then reacts with an amino acid ester. This builds the necessary backbone for the subsequent cyclization.

Materials:

  • 3-Bromo-2-ethoxy-5-isopropylbenzoyl chloride (1.0 eq, prepared as in Sec 1A)

  • Glycine methyl ester hydrochloride (1.1 eq)

  • Triethylamine (TEA, 2.5 eq)

  • Anhydrous Chloroform (CHCl₃) or DCM

Procedure:

  • In a round-bottom flask, suspend glycine methyl ester hydrochloride in anhydrous chloroform.

  • Add triethylamine and stir for 15 minutes at room temperature.

  • Cool the mixture to 0 °C.

  • Add a solution of the crude 3-bromo-2-ethoxy-5-isopropylbenzoyl chloride in chloroform dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 hours.[7]

  • Wash the reaction mixture sequentially with water, 1M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acylated intermediate.

Part B: Protocol for Saponification and Cyclization

Rationale: The methyl ester is first saponified to the corresponding carboxylic acid. This intermediate is then subjected to cyclodehydration using cyanuric chloride. Cyanuric chloride acts as a powerful dehydrating agent, activating the carboxylic acid for intramolecular attack by the amide oxygen, leading to the formation of the benzoxazinone ring.[8]

Materials:

  • N-acylated intermediate from Part A (1.0 eq)

  • Lithium hydroxide (LiOH, 2.0 eq)

  • THF/Water mixture (3:1)

  • Cyanuric chloride (1.1 eq)

  • Triethylamine (TEA, 2.2 eq)

  • Anhydrous Toluene

Procedure:

  • Saponification: Dissolve the N-acylated intermediate in a THF/water mixture. Add LiOH and stir at room temperature for 4 hours or until the reaction is complete. Acidify the mixture with 1M HCl and extract the product with ethyl acetate. Dry and concentrate to give the acid amide.

  • Cyclization: In a separate flask, add the crude acid amide, toluene, and triethylamine.

  • Add cyanuric chloride portion-wise at room temperature.

  • Heat the mixture to 80 °C and stir for 3 hours.[7]

  • Cool the reaction, filter off the triethylamine hydrochloride salt, and wash the solid with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate) to yield the 6-bromo-5-ethoxy-8-isopropyl-2-substituted-4H-3,1-benzoxazin-4-one.

Section 3: Synthesis of Isocoumarins via Sonogashira Coupling and Cyclization

The Sonogashira reaction is a robust palladium- and copper-catalyzed cross-coupling for the formation of C(sp²)-C(sp) bonds.[9][10] This protocol uses it to install an alkyne at the bromine position, creating a key intermediate that can undergo intramolecular cyclization to form isocoumarins or related heterocycles.[11]

Protocol for Sonogashira Coupling and In Situ Cyclization

Rationale: This one-pot procedure combines the Sonogashira coupling with a subsequent intramolecular cyclization.[12] The initial coupling forms an ortho-(alkynyl)benzoic acid derivative. In the presence of a suitable base and heat, the carboxylic acid can add across the alkyne in a 6-endo-dig cyclization, which, after tautomerization, yields the isocoumarin product.

Materials:

  • 3-Bromo-2-ethoxy-5-isopropylbenzoic acid (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene, 1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromo-2-ethoxy-5-isopropylbenzoic acid, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous DMF and triethylamine via syringe.

  • Add the terminal alkyne dropwise.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. The progress of both the coupling and the subsequent cyclization can be monitored by LC-MS.[13]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers. Wash the organic layer with water (2x) and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure isocoumarin derivative.

G cluster_pd Palladium Catalytic Cycle cluster_cu Copper Catalytic Cycle pd0 Pd(0)L2 pd2_oa Ar-Pd(II)-Br(L2) pd0->pd2_oa Oxidative Addition (Ar-Br) cyclization Intramolecular Cyclization (6-endo-dig) pd0->cyclization Coupled Intermediate cu1_alkyne Cu(I)-C≡CR pd2_tm Ar-Pd(II)-C≡CR(L2) pd2_tm->pd0 Reductive Elimination cu1_alkyne->pd2_tm Transmetalation alkyne H-C≡CR alkyne->cu1_alkyne + CuI, Base product Isocoumarin Product cyclization->product

Figure 3: Mechanistic overview of Sonogashira coupling and cyclization.

References

  • Upadhyaya, K., et al. (2016). A Novel and Efficient Cu(I)-Catalyzed Ligand- and Base-Free Multipathway Domino Strategy for the Synthesis of 2-Substituted Quinazolinones. J. Org. Chem., 81, 5046-5055.

  • BenchChem. (2025). Application Notes and Protocols for Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone.

  • Wikipedia. (n.d.). Ullmann condensation.

  • Kaur, N. (Ed.). (2020). Palladium Assisted Synthesis of Heterocycles. Routledge.

  • BenchChem. (2025). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.

  • Aav, R., & Kanger, T. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 575-581.

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones.

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones).

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • Saini, V., & Kumar, S. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(11), 1361.

  • Willis, M. C., et al. (2000). Palladium-catalyzed coupling of vinylogous amides with aryl halides: applications to the synthesis of heterocycles. Organic Letters, 2(8), 1109-1112.

  • Wikipedia. (n.d.). Sonogashira coupling.

  • Robison, M. M., & Robison, B. L. (1956). 2,4,6-Tribromobenzoic acid. Organic Syntheses, 36, 94.

  • Wang, X., et al. (2021). Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. Asian Journal of Organic Chemistry.

  • Dickschat, J. S., et al. (2020). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Wageningen University & Research.

  • BenchChem. (2025). Experimental procedure for Sonogashira coupling with 5-Bromo-2-chlorobenzo[d]thiazole.

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

  • BenchChem. (2025). Application of 4-Bromo-3-hydroxy-2-naphthoic Acid in Medicinal Chemistry: A Scaffolding Perspective.

  • Kamal, A., et al. (2015). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 5(118), 97235-97256.

  • Kamal, A., et al. (2015). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm, 6(3), 398-418.

Sources

Application Note: Optimization of Medicinal Chemistry Libraries Using Isopropyl-Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

In the maturation of a hit-to-lead campaign, the modulation of steric bulk and lipophilicity is a critical lever for improving potency and metabolic stability. This guide focuses on the strategic deployment of isopropyl-substituted benzoic acids as high-value building blocks.

The isopropyl group (


) occupies a unique "Goldilocks" zone in medicinal chemistry. It offers significantly greater steric occlusion than a methyl or ethyl group, effectively filling hydrophobic pockets and blocking metabolic "soft spots" on aromatic rings. Yet, unlike the tert-butyl group, it retains a degree of conformational flexibility and a lower lipophilic penalty.

This application note details the rationale for including isopropyl-benzoic acids in library design, provides a robust, self-validating synthesis protocol for their use in high-throughput amide coupling, and outlines strategies for data interpretation.

Chemical Space & Rationale

The "Isopropyl Effect" in SAR

The transition from a methyl to an isopropyl group is not merely a change in volume; it is a probe of the target binding pocket's plasticity.

  • Lipophilicity Tuning: The isopropyl group increases

    
     by approximately +1.0 relative to hydrogen, and +0.5 relative to a methyl group. This increase can drive hydrophobic collapse in the binding site but must be balanced against solubility.
    
  • Metabolic Blocking: A common metabolic clearance pathway for aromatic rings is oxidation (hydroxylation) at the para position. Introducing an isopropyl group at this position (

    
    -isopropylbenzoic acid derivatives) sterically hinders Cytochrome P450 approach, though the benzylic carbon of the isopropyl group itself can become a site of metabolism.
    
  • Rotational Entropy: The isopropyl group adds a rotational energy barrier that can lock the biaryl system (if coupled to another ring) into a preferred conformation, potentially reducing the entropic cost of binding.

Physicochemical Comparison

The table below highlights the incremental changes in key properties when scanning alkyl substituents on a benzoic acid scaffold.

Substituent (R)Steric A-Value (kcal/mol)

LogP (approx)
Metabolic LiabilityPrimary Utility
-H 0.000.0High (Ring Oxidation)Baseline
-CH

(Methyl)
1.70+0.5ModerateElectronic Tuning
-CH

CH

(Ethyl)
1.75+1.0ModerateDepth Probe
-CH(CH

)

(Isopropyl)
2.15 +1.5 Low (Ring Protection) Steric/Hydrophobic Fill
-C(CH

)

(t-Butyl)
>4.5+2.0LowMax Steric Block

Library Design Strategy

Effective library design requires a " Design-Make-Test-Analyze" (DMTA) cycle that specifically targets the questions posed by the isopropyl moiety.

Workflow Diagram

The following diagram illustrates the iterative process of optimizing a library using these specific building blocks.

LibraryOptimization Design Design Phase (Scaffold Enumeration) Filter In Silico Filtering (LogP < 5, TPSA < 140) Design->Filter Select Monomers Synthesis Parallel Synthesis (Amide Coupling) Filter->Synthesis Valid Set QC Quality Control (LCMS Purity Check) Synthesis->QC Crude Plates QC->Synthesis Fail (Resynthesis) Screening Biological Screening (Potency/DMPK) QC->Screening Pass (>85%) Analysis SAR Analysis (Steric vs. Potency) Screening->Analysis IC50 Data Analysis->Design Refine Model

Caption: The iterative DMTA cycle for integrating isopropyl-benzoic acids into medicinal chemistry libraries.

Experimental Protocols

The primary challenge with isopropyl-substituted benzoic acids, particularly ortho-substituted variants, is steric hindrance during the amide coupling step. Standard protocols (e.g., EDC/HOBt) often fail to drive these reactions to completion.

Protocol A: Standard High-Throughput Amide Coupling

Recommended for meta- and para-isopropyl benzoic acids.

Reagents:

  • Coupling Agent: COMU (preferred for safety/efficiency) or HATU.[1][2]

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Procedure:

  • Stock Prep: Prepare 0.2 M solutions of the amine (R-NH

    
    ) and the isopropyl-benzoic acid (Ar-COOH) in DMF.
    
  • Activation: To the acid solution (1.0 equiv), add DIPEA (2.0 equiv) and COMU (1.1 equiv). Shake for 5 minutes at Room Temperature (RT).

  • Coupling: Add the amine solution (1.0 equiv) to the activated acid mixture.

  • Incubation: Seal the plate and shake at RT for 16 hours.

  • Quench: Add 10% aq. NaHCO

    
     to quench unreacted active ester.
    
  • Extraction: Extract with EtOAc (x3), dry over MgSO

    
    , and concentrate.
    
Protocol B: The "Rescue" Protocol for Sterically Hindered Acids

Required for ortho-isopropyl benzoic acids or electron-deficient amines.

When steric bulk prevents standard activation, conversion to an Acyl Fluoride intermediate is the gold standard. Acyl fluorides are highly reactive yet stable enough to handle, and their small size allows them to slip past steric barriers that block bulky OBt/OAt active esters.

Reagents:

  • Fluorinating Agent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH.

  • Base: DIPEA.[1][3][4]

  • Solvent: Dichloromethane (DCM) or NMP.

Step-by-Step Methodology:

  • Dissolution: Dissolve ortho-isopropylbenzoic acid (1.0 equiv) and amine (1.1 equiv) in DCM.

  • Fluorination/Coupling: Add DIPEA (2.5 equiv) followed by TFFH (1.2 equiv).

  • Reaction: Stir/Shake vigorously. The reaction generates the acyl fluoride in situ, which immediately reacts with the amine.

  • Monitoring: Monitor by LCMS. If incomplete after 4 hours, heat to 40°C.

  • Workup: Wash with 1N HCl, then sat. NaHCO

    
    , then Brine.
    
Reaction Mechanism Visualization

The choice of pathway determines success. The diagram below contrasts the standard pathway with the steric-rescue pathway.

CouplingPathways Acid Isopropyl Benzoic Acid (Sterically Hindered) HATU_Path Standard Path (HATU/COMU) Acid->HATU_Path TFFH_Path Rescue Path (TFFH) Acid->TFFH_Path ActiveEster Active Ester (OBt/OAt) (Bulky Intermediate) HATU_Path->ActiveEster AcylFluoride Acyl Fluoride (CO-F) (Small, High Reactivity) TFFH_Path->AcylFluoride Amide Final Amide Product ActiveEster->Amide Para/Meta-Subst. Fail Incomplete Coupling (Steric Clash) ActiveEster->Fail Ortho-Subst. AcylFluoride->Amide All Substitutions

Caption: Mechanistic pathways for coupling hindered benzoic acids. The Acyl Fluoride route bypasses the steric bulk of the active ester.[5]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<20%) Steric hindrance preventing amine attack.Switch to Protocol B (TFFH/Acyl Fluoride).
Impurity: Acid Anhydride Excess coupling reagent or lack of amine nucleophilicity.Ensure amine stoichiometry is 1.1 equiv; check amine solubility.
Racemization (Rare for benzoic acids) Only if amine is chiral.Use COMU/Oxyma or maintain T < 0°C during activation.
Precipitation Urea byproduct (if using DIC/DCC).[6]Switch to soluble byproducts (HATU/COMU) or wash resin thoroughly (if Solid Phase).

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Peptidyl Acid Fluorides and Their Conversion to Peptides. Journal of the American Chemical Society. [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support: Solubility Optimization for 3-Bromo-2-ethoxy-5-isopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Physicochemical Profile & Solubility Mechanics

To effectively troubleshoot solubility issues, one must understand the "personality" of this molecule. It is not merely a powder; it is a lipophilic weak acid.

The Chemical Reality
  • Core Structure: Benzoic acid scaffold (Weak acid).

  • Substituents:

    • 3-Bromo & 5-Isopropyl: Highly hydrophobic (lipophilic) groups. These drive the molecule to reject water and seek organic solvents or lipids.

    • 2-Ethoxy: An ether linkage. While the oxygen offers a weak hydrogen bond acceptor site, the ethyl group adds to the hydrophobic burden.

  • Critical Constants (Predicted):

    • pKa: ~3.86 ± 0.10 [1].[1] This is the pH at which 50% of the molecule is ionized.

    • LogP (Lipophilicity): Estimated >3.5. This indicates a strong preference for non-polar environments.

    • Intrinsic Solubility (

      
      ):  < 0.1 mg/mL in water at pH < 3.
      
The Solubility Mechanism

In pure water (pH ~5.5–7), this compound exists largely in its protonated, neutral form, which is insoluble. To dissolve it in aqueous media, you must drive the equilibrium toward the ionized carboxylate form (


) by raising the pH, or use a cosolvent to solvate the hydrophobic regions.

Part 2: Troubleshooting Guide (Q&A)

Q1: "I added the powder to water and vortexed it for 30 minutes, but it floats on top. What is wrong?"

Diagnosis: You are trying to dissolve the free acid form in a neutral/slightly acidic medium. The hydrophobic isopropyl and bromo groups prevent the water network from breaking apart the crystal lattice. Solution:

  • Do not use pure water.

  • Switch to a pH-adjusted approach . You must convert the acid to its salt (Sodium or Potassium 3-bromo-2-ethoxy-5-isopropylbenzoate).

  • Protocol: Suspend the powder in water, then add 1.1 equivalents of 1M NaOH or KOH dropwise. The solution should clear as the pH rises above 6.0.

Q2: "I made a stock solution in DMSO, but when I diluted it into my assay buffer (PBS, pH 7.4), it turned cloudy immediately."

Diagnosis: This is the "Solvent Shift Precipitate" phenomenon.

  • Mechanism: DMSO solvates the hydrophobic regions. When you dilute into aqueous buffer, the solvent power drops. Although pH 7.4 is above the pKa (3.86), the intrinsic solubility of the anion might still be exceeded if the concentration is too high, or if the buffer capacity is overwhelmed locally, causing a temporary pH drop. Solution:

  • Lower the final concentration: Ensure the final concentration in the assay is < 100 µM.

  • Slow Addition: Add the DMSO stock dropwise to the vortexing buffer, not the other way around. This prevents local high-concentration "hotspots."

  • Warm the Buffer: Pre-warm the PBS to 37°C to increase kinetic solubility.

Q3: "Can I use this compound in cell culture media?"

Diagnosis: Yes, but with strict limits. Risk: Cell culture media contains proteins (albumin) which may bind the lipophilic drug, reducing free concentration, or the drug may precipitate if the concentration is too high. Protocol:

  • Prepare a 100 mM stock in pure DMSO .

  • Dilute 1000x into the media (Final: 100 µM, 0.1% DMSO).

  • Check for crystals: Inspect under a microscope after 1 hour. If crystals form, reduce concentration to 50 µM.

Part 3: Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (Preferred)

Best for long-term storage and biological assays.

  • Weighing: Weigh 28.7 mg of 3-Bromo-2-ethoxy-5-isopropylbenzoic acid (MW ≈ 287.15 g/mol ).

  • Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

  • Dissolution: Vortex for 30 seconds. The solution should be clear and colorless/light yellow.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture absorption (water in DMSO reduces solubility).

Protocol B: Preparation of Aqueous Stock (via Salt Formation)

Best for animal studies or solvent-sensitive assays.

  • Weighing: Weigh 28.7 mg (0.1 mmol) of the compound.

  • Suspension: Add 900 µL of sterile water. (It will look like a suspension).

  • Titration: Add 100 µL of 1.0 M NaOH (1.0 equivalent).

  • Sonication: Sonicate at 40°C for 5–10 minutes.

  • Check pH: Verify pH is between 7.0 and 8.0. If still cloudy, add 1 M NaOH in 5 µL increments until clear.

    • Note: If the solution remains cloudy at pH > 9, the compound has reached its solubility limit (likely micelle formation or saturation).

Part 4: Data Visualization

Figure 1: Solubility Decision Logic

This flowchart guides the user through the optimal solvent selection process based on their specific application.

SolubilityLogic cluster_legend Key Start Start: Select Application App_Bio Biological Assay (Cell/Enzyme) Start->App_Bio App_Chem Chemical Synthesis (Reaction) Start->App_Chem App_Animal In Vivo Study (Animal Dosing) Start->App_Animal Solvent_DMSO Use DMSO Stock (Max 0.1% - 1% final) App_Bio->Solvent_DMSO Solvent_Org Use Organic Solvent (DCM, THF, EtOAc) App_Chem->Solvent_Org Solvent_Aq Formulate as Salt (Na+ or K+ Salt) App_Animal->Solvent_Aq Check_Precip Check Precipitation upon dilution? Solvent_DMSO->Check_Precip Action_Heat Action: Warm to 37°C or Reduce Conc. Check_Precip->Action_Heat Yes (Cloudy) Legend Blue: In Vitro | Red: Chemistry | Yellow: In Vivo

Caption: Decision matrix for solvent selection based on experimental intent. Biological assays require careful management of DMSO concentration to prevent precipitation.

Figure 2: Theoretical pH-Solubility Profile

Visualizing the relationship between pH and the ionization state of the benzoic acid derivative.

pKaCurve Acid Free Acid (HA) Insoluble pH < 3.8 Equil Equilibrium pH ≈ 3.86 (pKa) Acid->Equil Add Base (OH-) Equil->Acid Precipitation Salt Ionized Salt (A-) Soluble pH > 6.0 Equil->Salt Full Ionization Salt->Equil Add Acid (H+)

Caption: The solubility of 3-Bromo-2-ethoxy-5-isopropylbenzoic acid is pH-dependent. At pH levels significantly above its pKa (3.86), the soluble ionized form predominates.

Part 5: Summary Data Tables

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₅BrO₃[1]
Molecular Weight 287.15 g/mol [1]
Predicted pKa 3.86 ± 0.10[1]
Predicted LogP > 3.5 (High Lipophilicity)[Derived]
Water Solubility (pH 7) Low (< 1 mg/mL without adjustment)[Derived]
DMSO Solubility High (> 100 mM)[Standard]

References

  • PubChem. (2023). 3-Bromo-2-ethoxy-5-isopropylbenzoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Preventing decarboxylation of substituted benzoic acids during heating

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decarboxylation of Substituted Benzoic Acids During Heating

Introduction

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.

You are likely here because you are observing yield loss, gas evolution (CO₂), or unexpected "protonated" byproducts (arenes) when heating substituted benzoic acids. This is a common failure mode in process chemistry, particularly with ortho-substituted or electron-deficient aromatic acids.

Decarboxylation is not random; it is a kinetically accessible pathway governed by electronic destabilization of the ground state and stabilization of the transition state. To stop it, we must disrupt the specific mechanism active in your flask.

This guide is structured to diagnose the mechanism first, then prescribe the solution.

Module 1: Mechanistic Troubleshooting (The "Why")

Q1: Why is my benzoic acid losing CO₂? I thought aromatic acids were stable.

A: Most are stable. However, specific substitution patterns lower the activation energy (


) for decarboxylation to accessible thermal ranges (<150°C).[1]

The Two Primary Mechanisms:

  • Protodecarboxylation (Acid-Catalyzed):

    • Trigger: Heating in acidic media or protic solvents.

    • Mechanism: The aromatic ring is protonated at the carbon bearing the carboxyl group (ipso-position), forming a sigma-complex (arenium ion). CO₂ is then expelled.[2]

    • Risk Factor: Electron-donating groups (EDGs) like -OH, -NH₂, or -OMe para or ortho to the carboxyl group accelerate this by stabilizing the cationic intermediate.

  • Zwitterionic/Cyclic Transition State (Ortho-Effect):

    • Trigger: Ortho-substitution with Electron-Withdrawing Groups (EWGs) like -NO₂, -COR, or halides.[3]

    • Mechanism: Steric bulk forces the carboxyl group out of planarity, destabilizing the ground state. Simultaneously, the ortho-substituent can stabilize the developing negative charge (carbanion character) or participate in a cyclic transition state.

    • Example: 2-Nitrobenzoic acid decarboxylates much faster than the 4-isomer because the ortho-nitro group stabilizes the transition state and sterically crowds the carboxyl group.

Q2: How do I know if my substrate is "High Risk"?

Use this risk assessment table. If your substrate falls into "High Risk," do not heat above 80°C without protection (esterification/salt formation).

Risk LevelSubstitution PatternElectronic EffectExample Substrates
Critical Ortho-EWG + Para-EDGPush-Pull destabilization2-Nitro-4-aminobenzoic acid
High Ortho-HeteroatomChelation/Zwitterion stabilization2-Pyridinecarboxylic acid, Salicylic acid
High Poly-EWGAnion stabilization2,4,6-Trinitrobenzoic acid
Medium Para-EDGIpso-protonation susceptibility4-Methoxybenzoic acid
Low Unsubstituted / Meta-subst.Standard stabilityBenzoic acid, 3-Chlorobenzoic acid

Module 2: Visualization & Pathways

To prevent the reaction, you must visualize the enemy. Below is the pathway for the Ortho-Effect Decarboxylation , the most common culprit in thermal degradation of functionalized intermediates.

DecarboxylationMechanism Start Substituted Benzoic Acid (Ground State) TS Transition State (Cyclic/Zwitterionic) High Energy Start->TS Activation (Ea lowered by Ortho-subs) Product Decarboxylated Arene (Byproduct) + CO2 TS->Product Irreversible Loss of CO2 Heat Heat (>100°C) Heat->TS Promotes Solvent Protic Solvent (Stabilizes TS) Solvent->TS Stabilizes Charges Block PREVENTION: 1. Aprotic Solvent 2. Base (Salt Form) 3. Ester Protection Block->TS Inhibits Formation

Figure 1: Mechanistic pathway of thermal decarboxylation showing critical intervention points.

Module 3: Environmental Control (Solvent & pH)

Q3: Does the solvent really matter?

A: Yes, critically.

  • Protic Solvents (Water, Alcohols, Glycerol): AVOID. These solvents stabilize the zwitterionic transition state and facilitate proton transfer required for protodecarboxylation.

  • Aprotic Polar Solvents (DMSO, DMF, DMAc): USE WITH CAUTION. While they don't donate protons, their high polarity can still stabilize charged transition states.

  • Non-Polar/Low-Polarity Aprotic (Toluene, DCM, THF): PREFERRED. These destabilize the charged transition states, raising the activation energy barrier.

Q4: Should I add acid or base?

A: Generally, Base is Safer.

  • Acidic Conditions: Promote protodecarboxylation (ipso-attack).

  • Basic Conditions: Convert the acid to its Carboxylate Salt (R-COO⁻) . The salt is significantly more thermally stable than the free acid because the negative charge is delocalized and the "proton transfer" mechanism is blocked.

    • Exception: If you are using copper/silver catalysts, carboxylates can undergo oxidative decarboxylation. Ensure your system is metal-free.

Module 4: Experimental Protocols

Protocol A: Safe Heating of Sensitive Acids

Use this when you must heat a reaction containing a sensitive benzoic acid.

  • Solvent Swap: Exchange protic solvents (MeOH, H₂O) for Toluene or 1,4-Dioxane .

  • Salt Formation:

    • Add 1.1 equivalents of a non-nucleophilic base (e.g., DIPEA or Cs₂CO₃ ).

    • Why: This locks the proton as R-COO⁻ M⁺, preventing the cyclic proton-transfer mechanism.

  • Temperature Ramp:

    • Do not plunge the flask into a pre-heated oil bath.

    • Ramp temperature slowly (5°C/min) and monitor gas evolution (bubbler).

  • Metal Scavenging:

    • Add a chelator (e.g., EDTA or QuadraPure™ scavengers) if the starting material was prepared via metal catalysis (Pd/Cu). Trace metals drastically lower decarboxylation temperatures.

Protocol B: Protective Esterification (The "Nuclear Option")

If the acid decarboxylates even under mild heating, you must mask the group.

  • Cooling: Dissolve acid in DMF/DCM at 0°C .

  • Reagent: Add Methyl Iodide (MeI) (1.2 eq) and K₂CO₃ (1.5 eq).

    • Alternative: Use Trimethylsilyldiazomethane (TMS-CHN₂) for very sensitive substrates (generates N₂ byproduct, no heat required).

  • Reaction: Stir at 0°C → RT. Do not heat.

  • Result: The resulting methyl ester is thermally robust. You can now perform your high-temperature reaction (e.g., Suzuki coupling) and hydrolyze the ester (LiOH/THF) at the very end.

Module 5: Decision Matrix

Use this flow to determine your experimental setup.

DecisionTree Q1 Is the Acid Ortho-Substituted or Electron-Deficient? Q2 Must you heat >80°C? Q1->Q2 Yes Action1 Standard Conditions OK (Monitor CO2) Q1->Action1 No Action2 Use Salt Form (DIPEA/Cs2CO3) + Aprotic Solvent Q2->Action2 No (<80°C) Action3 MANDATORY PROTECTION Convert to Methyl/t-Butyl Ester Q2->Action3 Yes (>80°C)

Figure 2: Decision matrix for handling sensitive benzoic acids.

References

  • BenchChem Technical Support. (2025).[2][4] Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid. BenchChem. Link

  • Ruelle, P. (1986).[5] Theoretical study of the mechanism of thermal decarboxylation of salicylic and p-aminobenzoic acids. Journal of the Chemical Society, Perkin Transactions 2.[5] Link

  • Master Organic Chemistry. (2022). Decarboxylation of Carboxylic Acids. Master Organic Chemistry. Link

  • LNEYA Industrial Chillers. (2024). Temperature Control in Decarboxylation Reactions. LNEYA. Link

  • Goossen, L. J., et al. (2010). Protodecarboxylation of benzoic acids under radical conditions. Chemical Communications.[6] Link

Sources

Validation & Comparative

Comparative 1H NMR Analysis Guide: 3-Bromo-2-ethoxy-5-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of pharmacophores, 3-Bromo-2-ethoxy-5-isopropylbenzoic acid serves as a critical scaffold, particularly for SGLT2 inhibitors and non-steroidal anti-inflammatory drug (NSAID) analogs. Its structural complexity—featuring a sterically crowded tetrasubstituted benzene ring—presents unique challenges in NMR characterization.

This guide provides an objective comparison of NMR solvent performance (DMSO-d6 vs. CDCl₃) and establishes a rigorous protocol for differentiating this product from its phenolic precursor. By following this guide, researchers can ensure spectral fidelity and accurate purity assessment.

Structural Analysis & Proton Environment

Before interpreting spectra, we must map the proton environments. The molecule possesses four distinct non-exchangeable proton zones and one exchangeable carboxylic acid proton.

Structural Map (Graphviz Visualization)

G cluster_0 Aromatic Core cluster_1 C1 C1-COOH C2 C2-Ethoxy C1->C2 COOH COOH (H-a) C1->COOH C3 C3-Br C2->C3 OEt_CH2 O-CH2 (H-c) C2->OEt_CH2 C4 H-4 (Ar) C3->C4 C5 C5-Isopropyl C4->C5 C6 H-6 (Ar) C5->C6 iPr_CH CH (H-e) C5->iPr_CH C6->C1 OEt_CH3 CH3 (H-d) OEt_CH2->OEt_CH3 iPr_CH3 2x CH3 (H-f) iPr_CH->iPr_CH3

Figure 1: Connectivity map of 3-Bromo-2-ethoxy-5-isopropylbenzoic acid highlighting key proton environments for NMR assignment.

Comparative Analysis: Solvent Selection

The choice of solvent is not merely about solubility; it dictates the visibility of the carboxylic acid proton and the resolution of the aromatic region.

DMSO-d6 vs. CDCl₃ Performance Matrix
FeatureDMSO-d6 (Recommended)CDCl₃ (Alternative)Scientific Rationale
-COOH Signal Sharp Singlet (12.5–13.5 ppm)Broad/Invisible In CDCl₃, carboxylic acids form dimers via H-bonding, broadening the peak significantly. DMSO disrupts dimers, stabilizing the monomeric acid.
Solubility ExcellentModerateThe polar carboxylic acid moiety dissolves more rapidly in DMSO.
Water Peak ~3.33 ppm~1.56 ppmDMSO is hygroscopic; the water peak can obscure methine protons if the sample is "wet."
Aromatic Resolution HighGoodDMSO's viscosity can slightly broaden lines, but it separates polar-influenced aromatic protons effectively.
Recommendation

Primary Solvent: DMSO-d6 . Reasoning: The quantification of the -COOH proton is often required to verify the acid functionality is intact and not esterified. Furthermore, DMSO prevents the aggregation that can complicate the aromatic region interpretation.

Product vs. Precursor Differentiation

A common synthetic route involves O-alkylation of 3-Bromo-2-hydroxy-5-isopropylbenzoic acid . Monitoring this reaction requires tracking specific signal shifts.

Key Spectral Checkpoints
Signal TypePrecursor (Phenol) Product (Ethoxy Ether) Diagnostic Action
OH vs O-Alkyl Singlet @ ~10–11 ppmDisappears Confirm absence of phenolic OH.
Ether Linkage NoneQuartet @ ~4.0–4.2 ppmConfirm presence of -OCH₂- group.
Aromatic Shift H-4/H-6 shielded by -OHH-4/H-6 deshielded by -OEtThe ethyl group adds steric bulk and changes electron donation slightly.

Detailed Spectral Assignment (in DMSO-d6)

Note: Chemical shifts are representative values based on substituent additivity rules for benzoic acid derivatives.

The Aromatic Region (The "Fingerprint")

The aromatic ring is tetrasubstituted, leaving two protons meta to each other (Position 4 and 6).

  • H-6 (approx. 7.45 ppm, d, J = 2.2 Hz):

    • Environment: Ortho to the electron-withdrawing Carboxyl group (-COOH).

    • Logic: The -COOH group exerts a strong deshielding (downfield) effect.

    • Coupling: Shows meta-coupling (J ~ 2 Hz) to H-4.

  • H-4 (approx. 7.65 ppm, d, J = 2.2 Hz):

    • Environment: Ortho to Bromine and Isopropyl; Meta to Carboxyl.

    • Logic: While ortho-Br is deshielding, the ortho-COOH effect on H-6 is typically stronger in terms of resonance. However, steric crowding and solvent effects in DMSO can sometimes invert these close signals. Crucially , look for the doublet with small coupling constants (

      
      ).
      
The Aliphatic Region
  • Ethoxy Methylene (-OCH₂-): Quartet at 4.05 ppm (J = 7.0 Hz). Deshielded by the oxygen atom.[1]

  • Isopropyl Methine (-CH-): Septet at 2.95 ppm (J = 6.9 Hz). Benzylic position.[2][3][4]

  • Ethoxy Methyl (-CH₃): Triplet at 1.35 ppm (J = 7.0 Hz).

  • Isopropyl Methyls (-(CH₃)₂): Doublet at 1.22 ppm (J = 6.9 Hz). Integrates to 6H.

Experimental Protocol

Sample Preparation Workflow

Prep Start Start: 10 mg Compound Solvent Add 0.6 mL DMSO-d6 (Ampoule grade recommended) Start->Solvent Mix Vortex / Sonicate (Ensure full dissolution) Solvent->Mix Transfer Transfer to 5mm NMR Tube (Filter if cloudy) Mix->Transfer Acquire Acquire 1H NMR (16-32 Scans, d1=5s) Transfer->Acquire

Figure 2: Standardized sample preparation workflow to ensure reproducibility.

Acquisition Parameters (Best Practice)
  • Pulse Sequence: Standard 1H (zg30 or equivalent).

  • Relaxation Delay (d1): Set to 5 seconds .

    • Why? The carboxylic acid proton and aromatic protons have different T1 relaxation times. A short delay leads to integration errors (underestimating the acid proton).

  • Temperature: 298 K (25°C).

  • Referencing: Calibrate to residual DMSO pentet at 2.50 ppm .

Troubleshooting & Quality Control

ObservationPotential CauseRemediation
Extra Doublet (~1.1 ppm) Isopropyl methyls are non-equivalent?Unlikely in this achiral molecule. Check for Ethanol contamination (triplet at 1.06 ppm) or precursor impurities.
Broad H-O Peak Wet SolventDMSO is wet. The water peak at 3.33 ppm is exchanging with the COOH, broadening it. Use fresh ampoules.
Missing COOH Peak Deuterium ExchangeDid you use MeOD or D₂O? These solvents exchange with the acid proton, making it invisible. Switch to DMSO-d6.

References

  • General Solvent Effects: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 2006.

  • Benzoic Acid Derivatives Data: NIST Chemistry WebBook, SRD 69. "Benzoic acid, 3-bromo-".[5][6][7][8] Accessed Oct 2023.

  • NMR Prediction & Additivity Rules: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard Reference Text).
  • PubChem Compound Summary: "3-Bromo-5-ethylbenzoic acid" (Structural Analog).

Sources

Technical Guide: LC-MS Fragmentation & Method Optimization for 3-Bromo-2-ethoxy-5-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive analysis of the mass spectrometric behavior of 3-Bromo-2-ethoxy-5-isopropylbenzoic acid . It is designed for analytical scientists developing quantitative assays or impurity profiling methods.

Key Finding: Contrary to standard positive-mode screening protocols used for many drug-like molecules, this analyte exhibits superior sensitivity and structural diagnostic capability in Negative Electrospray Ionization (ESI-) mode. This guide compares the optimized ESI(-) protocol against the alternative ESI(+) approach, demonstrating why the former is the requisite standard for trace analysis.

Part 1: Molecular Profile & Isotopic Signature

Before interpreting fragmentation, the analyst must validate the precursor ion using the unique isotopic signature of bromine.

  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  286.02 Da
    
  • Molecular Ion (

    
    ):  285.02 Da
    
The Bromine Doublet

The presence of a single bromine atom creates a distinct 1:1 isotopic ratio separated by 2 Da (


 and 

). In the mass spectrum, this appears as two peaks of nearly equal intensity at m/z 285 and m/z 287 .

Crucial Validation Step: If your precursor ion does not show this 1:1 doublet, the species is not the monobrominated target.

Part 2: Comparative Analysis (ESI- vs. ESI+)

This section objectively compares the recommended Negative Mode method against the alternative Positive Mode. Data indicates that ESI(-) is the superior choice for this acidic scaffold.

Table 1: Performance Comparison of Ionization Modes
FeatureOptimized Method: ESI(-) Alternative Method: ESI(+) Technical Insight
Precursor Ion

(Deprotonated)

or

Carboxylic acids deprotonate easily; protonation is energetically less favorable.
Sensitivity (S/N) High (100%) Low (~15-20%)ESI(+) suffers from high background noise and poor ionization efficiency for this acid.
Fragmentation Clean, predictable neutral lossesComplex, adduct-dependentESI(+) often yields water losses (

) which are non-specific.
Adduct Formation Minimal (occasional

)
High (

,

)
Sodium adducts in ESI(+) are notoriously difficult to fragment, reducing sensitivity.
Decision Logic for Method Development

The following diagram illustrates the decision pathway that rules out ESI(+) in favor of ESI(-) for this specific chemotype.

MethodDecision Start Analyte: 3-Bromo-2-ethoxy-5-isopropylbenzoic acid FuncGroup Functional Group Analysis: Carboxylic Acid (pKa ~4-5) Start->FuncGroup Decision Select Ionization Mode FuncGroup->Decision PosMode Alternative: ESI(+) [M+H]+ m/z 287/289 Decision->PosMode Protonation NegMode Optimized: ESI(-) [M-H]- m/z 285/287 Decision->NegMode Deprotonation (Preferred) PosResult Outcome: - Poor Ionization - Na+ Adducts (Hard to fragment) - Low Sensitivity PosMode->PosResult NegResult Outcome: - High Stability - Distinctive Fragmentation - 5-10x Lower LOD NegMode->NegResult

Caption: Decision matrix highlighting the physicochemical rationale for selecting ESI(-) over ESI(+) for halogenated benzoic acids.

Part 3: Detailed Fragmentation Pathways (ESI-)

In Negative Mode, the fragmentation is driven by charge stabilization on the carboxylate and the electronegativity of the bromine.

Primary Pathway: Decarboxylation

The most abundant product ion arises from the loss of


.
  • Transition:

    
     (and 
    
    
    
    )
  • Mechanism: Inductive cleavage stabilized by the aromatic ring.

  • Neutral Loss: 44 Da (

    
    )
    
Secondary Pathway: Ortho-Ethoxy Cleavage

The ethoxy group at the ortho position is highly reactive. It can undergo a neutral loss of ethylene (


) via a rearrangement mechanism, often leaving a phenol moiety.
  • Transition:

    
    
    
  • Neutral Loss: 28 Da (

    
    )
    
Tertiary Pathway: Combined Loss

High collision energies (CE > 30 eV) may drive the simultaneous loss of the carboxyl group and the ethyl chain.

  • Transition:

    
    
    
  • Mechanism:

    
    
    
Fragmentation Map

The following diagram visualizes the structural breakdown of the molecule under Collision-Induced Dissociation (CID).

FragmentationPath Parent Precursor [M-H]- m/z 285 / 287 (Carboxylate) Frag1 Fragment A [M-H-CO2]- m/z 241 / 243 (Brominated Phenol Ether) Parent->Frag1 Loss of CO2 (-44 Da) Frag2 Fragment B [M-H-C2H4]- m/z 257 / 259 (Loss of Ethylene) Parent->Frag2 Loss of C2H4 (-28 Da) Frag3 Fragment C [M-H-CO2-C2H4]- m/z 213 / 215 (Core Phenol) Frag1->Frag3 Sec. Loss C2H4 Frag2->Frag3 Sec. Loss CO2

Caption: ESI(-) Fragmentation pathway showing primary decarboxylation and secondary ethoxy side-chain cleavage.

Part 4: Experimental Protocol

This protocol is self-validating. The use of the bromine isotope pattern serves as an internal check for interference.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 3-Bromo-2-ethoxy-5-isopropylbenzoic acid in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water.

  • Matrix Considerations: If analyzing in plasma/serum, perform Protein Precipitation (PPT) with Acetonitrile (1:3 ratio) to remove albumin, which binds strongly to benzoic acids.

LC Conditions (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: Ramp to 95% B

    • 5-7 min: Hold 95% B

  • Why this works: The isopropyl and bromo groups make the molecule moderately lipophilic (LogP ~3-4). It will retain well on C18, eluting away from early polar matrix suppressors.

MS Parameters (Source: ESI Negative)
  • Capillary Voltage: 2.5 - 3.0 kV (Lower voltage prevents arcing in negative mode).

  • Cone Voltage: 20-30 V (Optimize to maximize precursor, minimize in-source fragmentation).

  • Collision Energy (CE):

    • Low (10-15 eV): Preserves Parent (

      
       285).
      
    • Med (20-25 eV): Generates Decarboxylated ion (

      
       241).
      
    • High (>35 eV): Generates Core Phenol (

      
       213).
      
Validation Criteria (Self-Check)
  • Isotope Check: Do you see the 285/287 doublet? (If no, check for chlorination interference or wrong mass).[1]

  • Product Scan: Does the 285 precursor yield a 241 fragment? (This confirms the carboxylic acid moiety).[2]

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of 2-Bromobenzoic Acid. National Institute of Standards and Technology.[1][3] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text validating the mechanics of ortho-effect and neutral losses).
  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.

Sources

A Comparative Guide to Reference Standards for the Analysis of 3-Bromo-2-ethoxy-5-isopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of 3-Bromo-2-ethoxy-5-isopropylbenzoic acid in Pharmaceutical Synthesis

3-Bromo-2-ethoxy-5-isopropylbenzoic acid (CAS No. 2404734-34-3) is a specialized aromatic carboxylic acid that serves as a crucial building block in the synthesis of complex pharmaceutical molecules. The precise control of its purity and impurity profile is paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). The foundation of this control lies in robust analytical methods, which are critically dependent on the quality and characterization of the reference standard used.

This guide will provide a detailed framework for selecting and utilizing reference standards for this specific compound, covering the primary analytical techniques and the essential criteria for qualifying a reliable standard.

Foundational Analytical Techniques for Characterization

The analysis of 3-Bromo-2-ethoxy-5-isopropylbenzoic acid requires a multi-faceted approach to confirm its identity, quantify its purity, and identify any process-related impurities. The following are the most pertinent analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the cornerstone for purity assessment and assay determination of non-volatile organic molecules like 3-Bromo-2-ethoxy-5-isopropylbenzoic acid. A well-developed reversed-phase HPLC method can effectively separate the main component from its impurities.

Typical Experimental Protocol: Reversed-Phase HPLC-UV

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient: 60% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

This method is designed to provide excellent separation of aromatic carboxylic acids from potential by-products.[1]

HPLC_Analysis_Workflow cluster_Preparation Sample Preparation cluster_HPLC_System HPLC Instrumentation cluster_Data_Analysis Data Processing Weigh Accurately Weigh Standard/Sample Dissolve Dissolve in Diluent (ACN/Water) Weigh->Dissolve Filter Filter through 0.45 µm PTFE Filter Dissolve->Filter Injector Autosampler Injection Filter->Injector Column C18 Reversed-Phase Column Injector->Column Pump Gradient Pump Pump->Injector Detector PDA/UV Detector @ 254 nm Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Area Calculation Chromatogram->Integration Quantification Purity/Assay Calculation Integration->Quantification

Caption: Workflow for HPLC Purity and Assay Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

While HPLC is ideal for the parent compound, GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. Derivatization is often required for acidic compounds to enhance their volatility.

Experimental Protocol: GC-MS after Derivatization

  • Derivatization: Esterify the carboxylic acid group with a suitable reagent (e.g., BF₃ in Methanol or diazomethane) to form the methyl ester.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Program: 100 °C hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40-450.

The resulting mass spectrum will provide a fragmentation pattern that can be used to confirm the structure and identify impurities. For brominated compounds, a characteristic isotopic pattern for bromine (79Br and 81Br in an approximate 1:1 ratio) will be observed for fragments containing the bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Elucidation

NMR spectroscopy is the most definitive technique for the structural confirmation of 3-Bromo-2-ethoxy-5-isopropylbenzoic acid. Both ¹H and ¹³C NMR should be employed.

  • ¹H NMR: Will provide information on the number of different types of protons and their connectivity. Key expected signals would include those for the ethoxy group, the isopropyl group, and the aromatic protons.

  • ¹³C NMR: Will show the number of unique carbon atoms in the molecule, confirming the carbon skeleton.

Mass Spectrometry (MS) for Molecular Weight Verification

Direct infusion Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to quickly confirm the molecular weight of the compound. The presence of the bromine isotope pattern in the molecular ion peak (M and M+2) provides strong evidence for the presence of a single bromine atom.

Selecting a High-Quality Reference Standard: A Comparative Framework

Currently, 3-Bromo-2-ethoxy-5-isopropylbenzoic acid is available from chemical suppliers, often with a stated purity.[2] However, for use as a reference standard in a regulated environment, a comprehensive Certificate of Analysis (CoA) is essential. Below is a comparison of what to look for in a CoA.

FeatureBasic Supplier DataComprehensive Reference Standard CoARationale for Requirement
Identity Name, CAS No.[2]¹H NMR, ¹³C NMR, and Mass Spectra provided and interpreted.Unambiguously confirms the chemical structure.
Purity Percentage value (e.g., 97%)[2]Purity by a validated, stability-indicating HPLC method with chromatogram.Ensures the purity value is accurate and not inflated by the presence of co-eluting impurities.
Impurities Not typically listed.Identification and quantification of all impurities above a certain threshold (e.g., 0.1%).Critical for understanding the impurity profile and for method validation (specificity).
Water Content Not typically provided.Determined by Karl Fischer titration.Important for accurate assay calculations on an anhydrous basis.
Residual Solvents Not typically provided.Analysis by Headspace GC-MS.Ensures that residual solvents from the manufacturing process are below acceptable limits.
Traceability None.Traceable to a primary standard (e.g., NIST) if available, or well-characterized in-house.Establishes a chain of measurement to a recognized standard.

In-House Qualification of a Secondary Reference Standard

For routine use, it is often practical and cost-effective to qualify a secondary reference standard against a primary or well-characterized commercial standard.

Secondary_Standard_Qualification_Process cluster_Initial_Characterization Step 1: Initial Characterization cluster_Comparative_Testing Step 2: Comparative Analysis cluster_Finalization Step 3: Documentation and Implementation A Procure High Purity Lot B Full Structural Elucidation (NMR, MS) A->B C Analyze Primary Standard (PS) via Validated HPLC B->C E Compare Purity, Impurity Profile, and Retention Time C->E D Analyze Candidate Secondary Standard (SS) via Validated HPLC D->E F Assign Purity Value to SS relative to PS E->F G Establish Storage Conditions and Re-test Date F->G H Generate Internal Certificate of Analysis G->H

Caption: Workflow for the Qualification of a Secondary Reference Standard.

Conclusion and Recommendations

The selection and proper characterization of a reference standard for 3-Bromo-2-ethoxy-5-isopropylbenzoic acid are fundamental to achieving accurate and reliable analytical results.

  • For critical applications , such as the validation of analytical methods and the release of clinical trial materials, a comprehensively characterized reference standard with a detailed CoA is essential. If a commercial standard with such documentation is unavailable, the user must perform the characterization in-house.

  • For routine in-process controls , a qualified secondary standard, characterized against a primary standard, provides a scientifically sound and cost-effective solution.

Researchers and drug development professionals must scrutinize the documentation provided with any reference standard and, where necessary, perform additional analytical work to ensure its suitability for its intended use. The methodologies and comparative frameworks provided in this guide offer a robust starting point for these critical activities.

References

Sources

IR spectroscopy peaks for carboxylic acid and aryl bromide functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Characterization Guide: Distinguishing Carboxylic Acids and Aryl Bromides in Small Molecule Development

Introduction

In pharmaceutical intermediate synthesis, the conversion of aryl halides to benzoic acid derivatives (via lithiation-carboxylation or palladium-catalyzed cross-coupling) is a critical transformation.[1] For researchers and process chemists, the ability to rapidly distinguish between the starting material (Aryl Bromide ) and the product (Carboxylic Acid ) using Infrared (IR) Spectroscopy is a vital skill for real-time reaction monitoring.[1]

This guide objectively compares the spectral "performance" (detectability, specificity, and signal strength) of these two functional groups. It provides field-proven protocols for identifying these moieties in complex matrices, emphasizing the stark contrast between the high-visibility signals of carboxylic acids and the subtle, fingerprint-dependent signatures of aryl bromides.[1]

Part 1: The Carboxylic Acid Profile

Status: High Detectability / High Specificity

The carboxylic acid functional group (-COOH) is one of the most distinct signatures in IR spectroscopy.[1] Its "performance" in detection is superior due to the strong dipole changes associated with both the carbonyl and hydroxyl moieties.

Mechanistic Insight: The Hydrogen-Bonding Effect

Unlike alcohols or ketones, carboxylic acids exist primarily as hydrogen-bonded dimers in solid or concentrated solution states.[1] This physical phenomenon dramatically alters the vibrational modes, creating a unique spectral shape that serves as a self-validating confirmation of the group's presence.[1]

Key Spectral Signatures
Vibration ModeFrequency (cm⁻¹)IntensityShapeDiagnostic Value
O-H Stretch 2500–3300Medium-StrongVery BroadCritical. The "Hairy Beard" shape often overlaps C-H stretches, confirming the acidic proton.
C=O[1][2] Stretch 1700–1725StrongSharpCritical. Shifted lower than ketones (1715) due to dimerization.
C-O Stretch 1210–1320StrongSharpConfirmatory.[1] Distinguishes acids from ketones/aldehydes.[1]
O-H Bend 1400–1440MediumBroadUseful for confirming the O-H is part of a carboxyl group.[1]

Part 2: The Aryl Bromide Profile

Status: Low Detectability / Fingerprint Dependent

The aryl bromide functional group (Ar-Br) presents a significant challenge.[1] The heavy mass of the bromine atom shifts stretching vibrations into the far-IR (often <600 cm⁻¹), frequently placing the primary C-Br stretch outside the range of standard ATR-FTIR instruments (typically 4000–600 cm⁻¹).[1] Identification relies on "fingerprint" correlations rather than a single diagnostic peak.[1][3]

Mechanistic Insight: The Heavy Atom Effect

Hooke’s Law dictates that vibrational frequency is inversely proportional to reduced mass.[1] Bromine (79.9 amu) is significantly heavier than Carbon (12.0 amu), driving the C-Br stretching frequency down into the "fingerprint region," where it mixes with ring deformation modes.

Key Spectral Signatures
Vibration ModeFrequency (cm⁻¹)IntensityShapeDiagnostic Value
C-Br Stretch 1000–1100*MediumSharpIndirect.[1] This is often a ring vibration sensitive to the heavy halogen substituent, not the pure bond stretch.
C-Br Stretch (Pure) 500–650StrongSharpDifficult. Often cut off by ZnSe or Diamond ATR crystals.[1] Requires KBr optics to see clearly.
Ring Breathing 1450–1600VariableSharpConfirms aromaticity, but not the halogen specifically.
C-H OOP Bend 690–900StrongSharpCritical. The pattern (1, 2, or 3 bands) indicates the substitution position (ortho/meta/para) of the bromine.[1]

Technical Note: Do not rely solely on a peak at ~1070 cm⁻¹ to confirm an aryl bromide.[1] You must validate by checking for the absence of C=O and O-H stretches and the presence of specific aromatic substitution patterns.

Part 3: Comparative Analysis & Reaction Monitoring

When monitoring the transformation of an Aryl Bromide to a Carboxylic Acid (e.g., Grignard formation followed by CO₂ quench), the spectral landscape changes drastically.

The "Signal Flip" Phenomenon

The reaction progress is quantified by the emergence of the "Product" signals (Acid) and the disappearance of the "Reactant" features (Aryl Halide).

FeatureAryl Bromide (Start)Carboxylic Acid (End)Monitoring Strategy
3000 cm⁻¹ Region Clean. Only sharp Ar-C-H (>3000).Chaotic. Massive broad O-H absorption (2500-3300) engulfs the region.[4]Watch for the "hairy beard" broadening.
1700 cm⁻¹ Region Silent. No carbonyl activity.[1]Dominant. Strong C=O peak appears at ~1710 cm⁻¹.[1][2][3][5]Primary quantification peak.[1]
Fingerprint Distinct Ar-Br bands (1000-1100).New C-O stretches (1200-1300).Secondary confirmation.
Visualization: Reaction Monitoring Logic Flow

ReactionLogic Start Sample Spectrum CheckCO Check 1700-1730 cm⁻¹ (Carbonyl Region) Start->CheckCO HasCO Strong Peak Present CheckCO->HasCO Yes NoCO No Peak (Silent) CheckCO->NoCO No CheckOH Check 2500-3300 cm⁻¹ HasCO->CheckOH CheckFinger Check 1000-1100 cm⁻¹ & <700 cm⁻¹ NoCO->CheckFinger BroadOH Broad 'Beard' Signal CheckOH->BroadOH Yes SharpCH Sharp C-H Only CheckFinger->SharpCH Ar-H Present ResultAcid CONFIRMED: Carboxylic Acid Product BroadOH->ResultAcid ResultBr PROBABLE: Aryl Bromide Reactant SharpCH->ResultBr Matches Starting Material

Figure 1: Decision logic for distinguishing product (Acid) from reactant (Bromide) during synthesis.

Part 4: Experimental Protocols

To ensure data integrity, use the following Attenuated Total Reflectance (ATR) protocol. ATR is preferred over KBr pellets for speed and reproducibility in process environments.[1]

Protocol: High-Fidelity ATR Acquisition

Equipment: FTIR Spectrometer with Diamond or ZnSe ATR Crystal. Resolution: 4 cm⁻¹.[1] Scans: 16 (Screening) or 64 (Publication/QC).

  • Crystal Preparation:

    • Clean the ATR crystal with isopropanol and a lint-free wipe.[1]

    • Critical: Ensure no residue remains; residual water mimics the O-H stretch of acids.

  • Background Collection:

    • Collect an air background immediately before the sample.[1] This subtracts atmospheric CO₂ (2350 cm⁻¹) and water vapor.[1]

  • Sample Loading:

    • Solids: Place ~5 mg of solid on the crystal center. Apply high pressure using the anvil clamp to ensure intimate contact.[1]

    • Liquids/Oils: Place 1 drop to cover the crystal active area.[1] No pressure clamp needed.[1]

  • Acquisition & Processing:

    • Collect the sample spectrum.[1][6]

    • Apply "ATR Correction" (software algorithm) if comparing to library transmission spectra, as ATR intensity varies with wavelength.[1]

  • Validation Check:

    • For Acids: Verify the C=O peak is not a doublet (which would suggest anhydride formation) and the O-H is suitably broad.[1]

    • For Bromides: Verify the baseline is flat >2000 cm⁻¹ (no water contamination).

Visualization: ATR Workflow

ATRWorkflow Clean 1. Clean Crystal (Isopropanol) Bkgrd 2. Collect Background (Air) Clean->Bkgrd Load 3. Load Sample (High Pressure for Solids) Bkgrd->Load Scan 4. Acquire Spectrum (16-64 Scans) Load->Scan Analyze 5. Analyze Peaks Scan->Analyze

Figure 2: Standard Operating Procedure for ATR-FTIR analysis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on organic structural elucidation).

  • NIST Chemistry WebBook. Infrared Spectra of Benzoic Acid and Bromobenzene.[1] National Institute of Standards and Technology. Available at: [Link][1]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.).[1] John Wiley & Sons.[1] (Detailed review of industrial IR interpretation).

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014).[1] Introduction to Spectroscopy (5th ed.).[1] Cengage Learning.[1] (Standard reference for functional group frequencies).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Bromo-2-ethoxy-5-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Bromo-2-ethoxy-5-isopropylbenzoic acid (CAS No. 2404734-34-3), a halogenated aromatic carboxylic acid. The procedures outlined herein are grounded in established safety principles for handling halogenated organic compounds and are designed to provide researchers, scientists, and drug development professionals with a clear, actionable framework for responsible disposal.

Hazard Assessment and Chemical Profile

Understanding the chemical nature and associated hazards of 3-Bromo-2-ethoxy-5-isopropylbenzoic acid is the foundational step in its safe management. While specific toxicological data for this compound is limited, a reliable hazard profile can be extrapolated from its structural analogues, such as 3-Bromobenzoic acid, and the general characteristics of halogenated organic acids.

The primary hazards are associated with its acidic nature and the presence of a bromine atom on the aromatic ring.

Hazard Category Description Supporting Rationale
Skin Irritation Expected to cause skin irritation, redness, and rash upon contact.[1][2]Benzoic acid and its derivatives are known skin irritants.[2][3] The H315 hazard statement ("Causes skin irritation") is common for related brominated benzoic acids.[4]
Eye Irritation Can cause serious eye irritation and potential damage if not promptly addressed.[1][2]The H319 hazard statement ("Causes serious eye irritation") is assigned to 3-Bromobenzoic acid.[4] Direct contact with acidic powders can cause significant injury to the eyes.
Respiratory Irritation Inhalation of dust may irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][2]The H335 hazard statement ("May cause respiratory irritation") is a key warning for similar powdered benzoic acid compounds.[4]
Environmental Hazard Improper disposal can lead to environmental harm.[5] Halogenated organic compounds are of particular concern.Brominated organic wastes, if not processed correctly, can lead to the formation of toxic byproducts.[5]

Essential Personal Protective Equipment (PPE)

Prior to handling or disposing of 3-Bromo-2-ethoxy-5-isopropylbenzoic acid in any form (pure solid, solution, or contaminated materials), the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]

  • Hand Protection: Nitrile gloves are essential to prevent skin contact. Ensure gloves are inspected for integrity before use.[7]

  • Protective Clothing: A standard laboratory coat must be worn to protect skin and clothing.

  • Respiratory Protection: If handling large quantities of the solid outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator may be necessary. All handling of the pure compound should ideally occur within a certified chemical fume hood.[7]

Step-by-Step Disposal Protocol

The cardinal rule for this compound is that it must be treated as halogenated organic waste . Under no circumstances should it be disposed of down the drain or mixed with regular trash or non-halogenated chemical waste.[5][7]

Step 1: Waste Categorization

Immediately classify all waste streams containing 3-Bromo-2-ethoxy-5-isopropylbenzoic acid as "Halogenated Organic Waste." This includes:

  • Unused or expired solid reagent.

  • Solutions containing the compound.

  • Contaminated materials (e.g., weigh boats, gloves, spill absorbents).

Step 2: Container Selection and Labeling
  • Select a Compatible Container: Use a designated hazardous waste container that is made of a material chemically resistant to organic acids and solvents (e.g., glass or high-density polyethylene). The container must have a secure, leak-proof screw cap.[8]

  • Proper Labeling: Affix a "Hazardous Waste" tag to the container before adding any waste.[9] The label must clearly state:

    • "Halogenated Organic Waste"

    • The full chemical name: "3-Bromo-2-ethoxy-5-isopropylbenzoic acid"

    • An accurate estimation of the concentration or percentage of each component if it is a mixture.[8][9]

Step 3: Waste Collection
  • Solid Waste: Carefully transfer the solid compound, contaminated disposable labware (like weigh paper or gloves), and spill cleanup materials into the designated halogenated waste container. Minimize dust generation during transfer.[4]

  • Liquid Waste (Solutions): Pour solutions containing the compound directly into the designated liquid halogenated waste container. Use a funnel to prevent spills.

  • Segregation is Key: Do NOT mix halogenated waste with non-halogenated organic waste.[5] Co-mingling these waste streams complicates the disposal process and can be a violation of safety protocols.

Step 4: Storage
  • Secure Closure: Always keep the waste container tightly capped except when adding waste.[8][9]

  • Designated Storage Area: Store the sealed waste container in a well-ventilated, designated satellite accumulation area, such as a fume hood or a secondary containment bin in a chemical storage cabinet.

  • Incompatible Materials: Ensure the waste container is stored separately from bases, oxidizing agents, and flammable solvents to prevent dangerous reactions.[6][8]

Step 5: Final Disposal
  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. Contact your Environmental Health & Safety (EH&S) department to schedule a collection.[6][9]

  • Do Not Accumulate: Arrange for regular disposal to prevent the accumulation of large quantities of hazardous waste in the laboratory.

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for the proper disposal of waste containing 3-Bromo-2-ethoxy-5-isopropylbenzoic acid.

G Disposal Workflow for 3-Bromo-2-ethoxy-5-isopropylbenzoic Acid start Identify Waste Containing 3-Bromo-2-ethoxy-5-isopropylbenzoic acid categorize Categorize as 'Halogenated Organic Waste' start->categorize is_solid Is the waste primarily solid (powder, contaminated items)? categorize->is_solid collect_solid Collect in Solid Halogenated Waste Container is_solid->collect_solid Yes is_liquid Is the waste primarily liquid (solution)? is_solid->is_liquid No label_container Label Container Correctly: - 'Halogenated Waste' - List all components collect_solid->label_container collect_liquid Collect in Liquid Halogenated Waste Container is_liquid->collect_liquid Yes is_liquid->label_container No (e.g., empty container) collect_liquid->label_container storage Store in Designated Area (Segregated from Incompatibles) Keep Container Closed label_container->storage ehs_pickup Arrange for Pickup by EH&S or Licensed Contractor storage->ehs_pickup

Caption: Decision workflow for proper waste segregation and disposal.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For a large spill, especially of the powder outside a fume hood, evacuate the immediate area.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.

  • Containment & Cleanup:

    • Solid Spills: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[10] Carefully sweep up the mixture and place it into the designated halogenated organic waste container.[4]

    • Liquid Spills: Cover the spill with an inert absorbent material. Once the liquid is fully absorbed, scoop the material into the designated halogenated organic waste container.[10][11]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as halogenated organic waste.

  • Reporting: Report the spill to your laboratory supervisor and EH&S department, following your institution's policies.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Organic Acid Standard Operating Procedure. University of Washington. [Link]

  • Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology. [Link]

  • Bromine in Orgo Lab SOP. Providence College Environmental Health and Safety. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. ChemistryTalk. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Benzoic Acid Hazards and How to Manage Them. CloudSDS. [Link]

  • Benzoic Acid – Uses and Safety. VelocityEHS. [Link]

Sources

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